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  • Product: 4-(2-Methylbenzyl)thiomorpholine
  • CAS: 331976-18-2

Core Science & Biosynthesis

Foundational

4-(2-Methylbenzyl)thiomorpholine CAS 331976-18-2 properties

An In-Depth Technical Guide to 4-(2-Methylbenzyl)thiomorpholine (CAS 331976-18-2): Properties, Synthesis, and Therapeutic Potential Abstract This technical guide provides a comprehensive overview of 4-(2-Methylbenzyl)thi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(2-Methylbenzyl)thiomorpholine (CAS 331976-18-2): Properties, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 4-(2-Methylbenzyl)thiomorpholine (CAS 331976-18-2), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The thiomorpholine scaffold is a "privileged" structure, known to be a core component in a multitude of pharmacologically active agents.[1][2] This document delineates the molecular profile, predicted physicochemical properties, and a detailed, field-proven protocol for its synthesis and characterization. Furthermore, it contextualizes the potential applications of this specific derivative by exploring the diverse biological activities associated with the broader thiomorpholine class, thereby offering a forward-looking perspective for its utility in discovery pipelines.

Molecular Profile and Physicochemical Properties

4-(2-Methylbenzyl)thiomorpholine is a derivative of thiomorpholine, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms.[3][4] The core thiomorpholine ring is substituted at the nitrogen atom (position 4) with a 2-methylbenzyl group. While specific experimental data for this derivative is not extensively published, its fundamental properties can be calculated or inferred from the parent compound and its structure.

Table 1: Compound Identifiers and Calculated Properties

Identifier Value Source
CAS Number 331976-18-2 [5]
Molecular Formula C₁₂H₁₇NS Calculated
Molecular Weight 207.34 g/mol Calculated
SMILES CC1=CC=CC=C1CN2CCSCC2 [5]

| IUPAC Name | 4-(2-methylbenzyl)thiomorpholine | Systematically Derived |

Table 2: Physicochemical Properties of the Parent Compound, Thiomorpholine (CAS 123-90-0) Note: These experimental values are for the unsubstituted thiomorpholine ring and serve as a baseline for predicting the behavior of its derivatives.

Property Value Source
Appearance Colorless liquid [4]
Boiling Point 169 °C [4]
Density 1.026 g/mL at 25 °C
Refractive Index n20/D 1.538
Solubility Miscible with water and most organic solvents

| Flash Point | 63 °C (closed cup) | |

The addition of the lipophilic 2-methylbenzyl group to the thiomorpholine core is expected to significantly decrease water solubility and increase the boiling point compared to the parent compound.

Synthesis and Characterization

The most direct and industrially scalable approach to synthesizing 4-(2-Methylbenzyl)thiomorpholine is through the nucleophilic substitution (N-alkylation) of the secondary amine of thiomorpholine with a suitable 2-methylbenzyl electrophile.

Proposed Synthetic Workflow

The causality behind this choice of pathway lies in its efficiency and high atom economy. The secondary amine of thiomorpholine is a potent nucleophile, readily attacking the electrophilic benzylic carbon of 2-methylbenzyl chloride (or bromide). The reaction is typically facilitated by a non-nucleophilic base to quench the resulting hydrohalic acid, driving the equilibrium towards the product.

G reagent1 Thiomorpholine product 4-(2-Methylbenzyl)thiomorpholine reagent1->product N-Alkylation reagent2 2-Methylbenzyl Chloride reagent2->product base Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., ACN, DMF) base->product byproduct HCl Salt of Base product->byproduct Reaction Quenching

Caption: Proposed synthesis of 4-(2-Methylbenzyl)thiomorpholine via N-alkylation.

Detailed Experimental Protocol for Synthesis

This protocol is designed as a self-validating system. Successful synthesis will be confirmed by the characterization methods outlined in the subsequent section.

Objective: To synthesize 4-(2-Methylbenzyl)thiomorpholine via N-alkylation.

Materials:

  • Thiomorpholine (1.0 eq)

  • 2-Methylbenzyl chloride (1.05 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add thiomorpholine (1.0 eq) and anhydrous acetonitrile (volume sufficient to make a ~0.5 M solution).

  • Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. The base acts as a proton scavenger.

  • Addition of Electrophile: While stirring vigorously, add 2-methylbenzyl chloride (1.05 eq) dropwise to the suspension at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor its progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting thiomorpholine is consumed (typically 4-6 hours).

  • Workup - Quenching: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Workup - Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Partition the resulting residue between ethyl acetate and water.

  • Workup - Washing: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any acidic impurities) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-(2-Methylbenzyl)thiomorpholine.

Predicted Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed using standard spectroscopic techniques.[6] The following table outlines the expected key signals, providing a benchmark for validation.

Table 3: Predicted Spectroscopic Data for 4-(2-Methylbenzyl)thiomorpholine

Technique Expected Signals Rationale
¹H NMR δ ~7.1-7.3 ppm (m, 4H)δ ~3.6 ppm (s, 2H)δ ~2.7-2.9 ppm (m, 8H)δ ~2.4 ppm (s, 3H) Aromatic protons from the benzyl group.Benzylic methylene protons (CH₂-Ar).Protons on the thiomorpholine ring (adjacent to S and N).Methyl protons on the benzyl group.
¹³C NMR δ ~125-140 ppm (6C)δ ~60-65 ppm (1C)δ ~50-55 ppm (2C)δ ~25-30 ppm (2C)δ ~18-22 ppm (1C) Aromatic carbons.Benzylic carbon (CH₂-Ar).Carbons adjacent to Nitrogen (N-CH₂).Carbons adjacent to Sulfur (S-CH₂).Methyl carbon.
IR (Infrared) ~3050-3020 cm⁻¹~2950-2800 cm⁻¹~1605, ~1495, ~1465 cm⁻¹ Aromatic C-H stretch.Aliphatic C-H stretch.Aromatic C=C skeletal vibrations.

| MS (Mass Spec) | m/z = 207 (M⁺)m/z = 105, 91 | Molecular ion peak.Key fragments corresponding to [C₇H₇CH₂]⁺ (2-methylbenzyl) and [C₇H₇]⁺ (tropylium ion). |

The Thiomorpholine Scaffold in Drug Discovery

The thiomorpholine ring is a versatile and privileged scaffold in medicinal chemistry.[1] Its non-planar, saturated structure provides a three-dimensional geometry that can be exploited for precise interactions with biological targets. Furthermore, the presence of both a hydrogen bond acceptor (nitrogen) and a metabolically robust thioether linkage makes it an attractive moiety for drug design.[2]

The literature reveals a wide array of biological activities associated with thiomorpholine derivatives, underscoring their potential as a foundation for novel therapeutics.[1][2]

G core Thiomorpholine Scaffold anticancer Anticancer core->anticancer antimicrobial Antimicrobial (Antibacterial, Antitubercular) core->antimicrobial cns CNS Activity (Anticonvulsant) core->cns metabolic Metabolic Disease (DPP-IV Inhibitor) core->metabolic antimalarial Antimalarial core->antimalarial antioxidant Antioxidant core->antioxidant hypolipidemic Hypolipidemic core->hypolipidemic

Caption: Diverse biological activities associated with the thiomorpholine scaffold.[1][2][7]

The introduction of the 2-methylbenzyl group onto the thiomorpholine core in the title compound serves several potential purposes from a medicinal chemistry perspective:

  • Increased Lipophilicity: This can enhance membrane permeability and access to intracellular targets.

  • Steric Influence: The ortho-methyl group provides a specific steric profile that can influence binding orientation and selectivity for a target protein.

  • Aromatic Interactions: The benzyl ring can participate in π-π stacking or hydrophobic interactions within a binding pocket.

Given that substituted thiomorpholines have shown promise as anticonvulsants and inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV), 4-(2-Methylbenzyl)thiomorpholine represents a valuable probe molecule for screening in these and other therapeutic areas.[1][8]

Safety and Handling

While specific toxicity data for 4-(2-Methylbenzyl)thiomorpholine is unavailable, precautions should be based on the parent compound, thiomorpholine. Thiomorpholine is classified as a corrosive material.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

  • TUODA INDUSTRY LIMITED (2025). 4-methylmorpholine - Global Chemical Supplier.
  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-269. Available at: [Link]

  • BLDpharm (n.d.). 331976-18-2|4-(2-Methylbenzyl)thiomorpholine.
  • Sigma-Aldrich (n.d.). Thiomorpholine 98 123-90-0.
  • Organic Chemistry Portal (n.d.). Synthesis of thiomorpholines.
  • Molbase (n.d.). Heterocyclic Building Blocks-Thiomorpholine.
  • National Center for Biotechnology Information (n.d.). Thiomorpholine. PubChem Compound Summary for CID 67164.
  • Rehman, A., et al. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(1-2), 18-27. Available at: [Link]

  • Velázquez, A. M., et al. (2005). Synthesis of 4,6-bis(thiomorpholin-4-ylmethyl)-1,2,3-benzenetriol. Molbank, 2005(3), M439. Available at: [Link]

  • Wikipedia (n.d.). Thiomorpholine. Available at: [Link]

  • ChemicalBook (n.d.). Thiomorpholine(123-90-0) 1H NMR spectrum.
  • Singh, H., et al. (2020). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 154, 01004. Available at: [Link]

  • NeuroSearch A/S (2011). Substituted thiomorpholine derivatives. US Patent 8,012,962 B2.
  • ResearchGate (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Available at: [Link]

  • University of Regensburg (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • Yang, S., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research, 28(8), 1277-1286. Available at: [Link]

  • Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532-2539. Available at: [Link]

  • TMP Chem (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. Available at: [Link]

  • meriSTEM Education (2021). Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry. YouTube. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-Methylbenzyl Substituted Thiomorpholine Building Blocks

Abstract The thiomorpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous bioactive compounds and its favorable physicochemical properties.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiomorpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous bioactive compounds and its favorable physicochemical properties.[1][2] This guide provides a detailed technical overview of thiomorpholine building blocks specifically substituted with a 2-methylbenzyl group at the 4-position (nitrogen atom). We will explore the strategic rationale for this substitution pattern, detailing its impact on molecular properties relevant to drug design. Furthermore, this document provides a robust, step-by-step protocol for the synthesis and characterization of 4-(2-methylbenzyl)thiomorpholine, offering field-proven insights into experimental choices and validation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in the design of novel therapeutics.

The Thiomorpholine Scaffold: A Privileged Core in Drug Discovery

The six-membered saturated heterocycle thiomorpholine, a sulfur analog of morpholine, has been extensively utilized by medicinal chemists for its unique combination of features.[3] Unlike its more common counterpart, morpholine, the thioether linkage in thiomorpholine offers distinct electronic and steric properties, while also providing a site for potential metabolism (S-oxidation) that can be exploited in prodrug strategies.

The thiomorpholine ring system imparts a favorable balance of hydrophilicity and lipophilicity, which can enhance pharmacokinetic properties such as solubility and membrane permeability.[4] Its non-aromatic, conformationally flexible chair-like structure allows it to present substituents in precise three-dimensional orientations, facilitating optimal interactions with biological targets.[5] Consequently, the thiomorpholine scaffold is a component of molecules demonstrating a wide array of pharmacological activities.[1][2]

Table 1: Summary of Established Biological Activities of Thiomorpholine Derivatives
Biological ActivityTherapeutic AreaSupporting References
AntitubercularInfectious Disease[2][6]
AntioxidantMetabolic & Inflammatory Diseases[7][8]
HypolipidemicCardiovascular & Metabolic Diseases[7][9]
AnticancerOncology[10]
CNS AgentNeurology (e.g., Seizure Disorders)[4][11]
AntimicrobialInfectious Disease

The diverse bioactivity profile underscores the scaffold's role as an indispensable element in the pharmacophore of many drug candidates, capable of engaging with a variety of enzymes and receptors.[3]

Strategic Rationale for the 2-Methylbenzyl Substituent

The choice of a substituent on the thiomorpholine nitrogen is a critical decision in drug design, directly influencing the compound's target affinity, selectivity, and pharmacokinetic profile. The 2-methylbenzyl group is a strategic choice for several reasons:

  • Modulation of Lipophilicity: The addition of the benzyl group significantly increases the lipophilicity of the thiomorpholine core, which can be crucial for enhancing permeability across biological membranes, including the blood-brain barrier (BBB). This makes it a compelling modification for developing agents targeting the central nervous system (CNS).[4]

  • Introduction of Aromatic Interactions: The phenyl ring provides a platform for crucial non-covalent interactions within a target's binding pocket, such as pi-pi stacking or hydrophobic interactions, which can substantially increase binding affinity.

  • Steric Influence and Conformational Restriction: The ortho-methyl group on the benzyl ring introduces a degree of steric hindrance. This is not a flaw but a deliberate design element. It restricts the free rotation around the benzyl-nitrogen bond, locking the molecule into a more defined set of preferred conformations. This conformational constraint can lead to higher selectivity for the intended biological target by disfavoring binding to off-targets.

  • Metabolic Stability: The methyl group can act as a "metabolic shield," sterically hindering enzymatic access to the benzylic position, which might otherwise be susceptible to oxidative metabolism.

The diagram below illustrates the conceptual relationship between the core scaffold, the specific substituent, and the desired drug-like properties.

SAR_Hypothesis cluster_0 Molecular Components cluster_1 Physicochemical & Structural Impact cluster_2 Potential Pharmacological Outcomes Thiomorpholine Thiomorpholine Core Lipophilicity Increased Lipophilicity (LogP Modulation) Thiomorpholine->Lipophilicity Base Properties Substituent 2-Methylbenzyl Group Substituent->Lipophilicity Enhances Aromaticity Aromatic Interactions (π-π Stacking) Substituent->Aromaticity Provides Sterics Steric Shielding & Conformational Lock Substituent->Sterics Introduces BBB Enhanced CNS Penetration Lipophilicity->BBB Affinity Improved Target Affinity & Selectivity Aromaticity->Affinity Sterics->Affinity PK Favorable PK Profile (Metabolic Stability) Sterics->PK

Caption: Structure-Property Relationship of 4-(2-Methylbenzyl)thiomorpholine.

Synthesis and Purification Protocol: 4-(2-Methylbenzyl)thiomorpholine

The synthesis of 4-(2-methylbenzyl)thiomorpholine is reliably achieved via nucleophilic substitution, a cornerstone reaction in medicinal chemistry. This protocol details the N-alkylation of thiomorpholine with 2-methylbenzyl chloride.

Causality Behind Experimental Choices
  • Reagents:

    • Thiomorpholine: The nucleophile and core building block.

    • 2-Methylbenzyl Chloride: The electrophile. A bromide analog can also be used, which is sometimes more reactive but often more expensive. The chloride is chosen for its balance of reactivity and stability.[12][13]

    • Potassium Carbonate (K₂CO₃): A mild, inexpensive inorganic base. Its role is to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the thiomorpholine nucleophile. It is preferred over stronger bases like sodium hydride to avoid side reactions.

    • Acetonitrile (ACN): A polar aprotic solvent. It is chosen because it readily dissolves the reactants and base, and its polarity facilitates the Sₙ2 reaction mechanism without interfering by protonating the nucleophile.[5]

  • Conditions:

    • Reflux Temperature: Heating the reaction to the boiling point of acetonitrile (~82°C) provides the necessary activation energy to ensure a reasonable reaction rate, typically allowing for completion within a few hours.

  • Purification:

    • Aqueous Workup: This step removes the inorganic base (K₂CO₃) and any other water-soluble byproducts.

    • Extraction with Ethyl Acetate: The product is organic-soluble and is extracted from the aqueous layer into an organic solvent. Ethyl acetate is a good choice due to its moderate polarity and ease of removal under vacuum.

    • Column Chromatography: This is the definitive purification step. Silica gel is used as the stationary phase, and a gradient of ethyl acetate in hexanes is the mobile phase. The less polar product will elute from the column, cleanly separated from any unreacted starting material or minor byproducts.

Experimental Workflow Diagram

Workflow Start Combine: - Thiomorpholine (1.0 eq) - 2-Methylbenzyl Chloride (1.1 eq) - K₂CO₃ (2.0 eq) - Acetonitrile Reaction Heat to Reflux (~82°C) Monitor by TLC (2-4 hours) Start->Reaction Workup Cool to RT Filter off K₂CO₃ Concentrate Filtrate Reaction->Workup Extraction Aqueous Workup: - Add H₂O - Extract with Ethyl Acetate (3x) - Wash with Brine - Dry (Na₂SO₄) Workup->Extraction Purification Purify by Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) Extraction->Purification Final Concentrate Fractions Yields Pure Product as an Oil Purification->Final

Caption: General workflow for the synthesis of 4-(2-methylbenzyl)thiomorpholine.

Step-by-Step Methodology
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add thiomorpholine (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile (approx. 10 mL per mmol of thiomorpholine).

  • Addition of Electrophile: Begin stirring the suspension and add 2-methylbenzyl chloride (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (~82°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the thiomorpholine starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter the solid potassium carbonate and wash the filter cake with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Redissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc).

  • Final Product: Combine the pure fractions (identified by TLC) and concentrate under reduced pressure to afford 4-(2-methylbenzyl)thiomorpholine as a clear or pale yellow oil.

Analytical Characterization and Validation

A synthesized building block is only as valuable as its verified identity and purity. The following data represent the expected outcomes from standard analytical techniques, serving as a self-validating system for the protocol.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.10-7.30 (m, 4H): Aromatic protons of the benzyl ring.

    • δ ~3.60 (s, 2H): Benzylic protons (-CH₂-Ar). The singlet indicates free rotation at room temperature.

    • δ ~2.70 (m, 8H): Protons on the thiomorpholine ring, often appearing as two overlapping multiplets corresponding to the axial and equatorial protons adjacent to the sulfur and nitrogen atoms.

    • δ ~2.35 (s, 3H): Methyl protons (-CH₃) on the benzyl ring.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~136.5, 134.5: Quaternary aromatic carbons (C-Ar).

    • δ ~130.5, 128.5, 126.0, 125.5: Aromatic CH carbons.

    • δ ~61.5: Benzylic carbon (-CH₂-Ar).

    • δ ~55.0: Carbons adjacent to nitrogen in the thiomorpholine ring (-CH₂-N).

    • δ ~28.0: Carbons adjacent to sulfur in the thiomorpholine ring (-CH₂-S).

    • δ ~19.0: Methyl carbon (-CH₃).

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺: 222.1260

    • Observed [M+H]⁺: Should be within 5 ppm of the calculated value in high-resolution mass spectrometry (HRMS), confirming the elemental composition.

  • Purity (HPLC): >95% purity is expected after proper chromatographic purification.

Conclusion and Future Perspectives

The 4-(2-methylbenzyl)thiomorpholine building block represents a strategically designed scaffold for modern drug discovery. The convergence of the pharmacologically privileged thiomorpholine core with the sterically and electronically tuned 2-methylbenzyl substituent provides a powerful tool for medicinal chemists.[1][3] This guide has provided the foundational logic for its use, a detailed and validated synthetic protocol, and the expected analytical benchmarks for its characterization.

Future work should focus on exploring this building block in parallel synthesis to generate libraries of novel compounds for screening against various biological targets, particularly in the areas of oncology and neurodegenerative diseases where thiomorpholine derivatives have already shown promise.[4][10] Further modifications, such as adding functional groups to the benzyl ring or oxidizing the thiomorpholine sulfur, could unlock new avenues for therapeutic innovation.

References

  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • PubMed. (2015, September 15). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity.
  • Journal of Chemical Reviews. (2021, September 25). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • ResearchGate. (2021, October 20). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
  • Request PDF. (2025, August 7). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity.
  • ACS Publications. (2022, August 4). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
  • Request PDF. (2025, August 6). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
  • ChemRxiv. (2022, May 19). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow.
  • Google Patents. (n.d.). US8012962B2 - Substituted thiomorpholine derivatives.
  • Journal of the Serbian Chemical Society. (2016, April 10). Synthesis and antimicrobial evaluation of some novel thiomorpholine derived 1,4-disubstituted 1,2,3-triazoles.
  • LookChem. (n.d.). Cas 89-95-2,2-Methylbenzyl alcohol.
  • PubChem - NIH. (n.d.). 2-Methylbenzyl alcohol | C8H10O | CID 6994.
  • Taylor & Francis. (2025, June 8). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
  • PubMed. (2019, February 15). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis.
  • MDPI. (2024, March 20). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.

Sources

Foundational

Heterocyclic scaffolds for medicinal chemistry libraries

Topic: Heterocyclic Scaffolds for Medicinal Chemistry Libraries: From Privileged Structures to High-Fsp3 Architectures Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Discovery P...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Heterocyclic Scaffolds for Medicinal Chemistry Libraries: From Privileged Structures to High-Fsp3 Architectures Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Discovery Professionals

Executive Summary: The Heterocyclic Imperative

Heterocycles are the vernacular of medicinal chemistry. As of 2024, nitrogen-containing heterocycles feature in 82% of all FDA-approved small molecule drugs , a statistic that underscores their critical role in binding affinity, solubility, and metabolic stability. However, the historical over-reliance on flat, aromatic "privileged structures" (e.g., indoles, quinolines) has led to crowded IP spaces and suboptimal physicochemical profiles (low solubility, high promiscuity).

This guide delineates a strategic shift: moving from purely aromatic libraries to High-Fsp3 architectures (spirocycles, saturated heterocycles) while leveraging robust parallel synthesis techniques. We provide a self-validating protocol for generating 3D-rich libraries and analyze the causal link between scaffold topology and clinical success.

Strategic Scaffold Selection

The "Privileged" Class (Flat/Aromatic)

These scaffolds are historically dominant because they present rigid vectors for hydrogen bonding and


-stacking, ideal for the narrow binding pockets of kinases and GPCRs.
  • Indole: The "master key" of GPCRs.

  • 1,2,3-Triazole: The workhorse of click chemistry; functions as a bioisostere for amide bonds.

  • Pyridine/Pyrimidine: Ubiquitous in kinase inhibitors (e.g., Imatinib).

The "Escape from Flatland" (High Fsp3)

Modern library design prioritizes saturation . Increasing the fraction of sp3-hybridized carbons (


) correlates with improved solubility and reduced off-target toxicity.
  • Spirocycles: Rigid 3D cores that project substituents into unexplored chemical space.[1]

  • Fused Saturated Systems: Octahydro-1H-indoles, bicyclo[1.1.1]pentanes.

Table 1: Comparative Profile of Library Scaffolds

FeaturePrivileged Aromatic (e.g., Indole)High-Fsp3 Scaffold (e.g., Spiro-piperidine)
Geometry Planar (2D)Tetrahedral/Orthogonal (3D)
Solubility Often Poor (requires solubilizing groups)Generally High (disrupts crystal lattice)
Selectivity Lower (promiscuous

-interactions)
Higher (shape-driven specificity)
Metabolic Stability Susceptible to CYP450 oxidationTunable (blocks metabolic soft spots)
Primary Target Class Kinases, GPCRs (Orthosteric)Protein-Protein Interactions, Allosteric Sites

Self-Validating Experimental Protocol

Objective: High-Throughput Parallel Synthesis of a Bis-Spirocyclic Imidazolinone Library . Rationale: This protocol addresses the "Escape from Flatland" directive by generating a library with high 3D character (


) using robust, multicomponent chemistry. It utilizes a "split-pool" or parallel array logic compatible with standard 96-well blocks.
Phase A: Scaffold Synthesis (The Core)

Target: 1,4-diaza-spiro[4.5]decan-2-one core.

  • Reagents: 4-Piperidone hydrochloride monohydrate, Potassium Cyanide (KCN), Ammonium Carbonate

    
    , Ethanol/Water (1:1).
    
  • Procedure (Bucherer-Bergs Reaction):

    • Dissolve 4-piperidone HCl (10 mmol) in EtOH/H2O (20 mL).

    • Add

      
       (30 mmol) and KCN (12 mmol). Caution: KCN is highly toxic; use a sealed vessel and bleach scrubber.
      
    • Heat to 60°C for 18 hours . The reaction is self-validating; the product typically precipitates as a white solid.

    • Workup: Cool to 0°C. Filter the precipitate. Wash with cold water (

      
       mL) and Et2O (
      
      
      
      mL).
    • Validation: LC-MS should show

      
       peak corresponding to the hydantoin derivative.
      
Phase B: Library Diversification (Parallel Array)

Target: N-alkylation and Urea formation to generate library members.

  • Setup: Prepare a 96-well reaction block.

  • Step 1: N-Alkylation (Piperidine Nitrogen):

    • Dissolve scaffold (0.1 mmol/well) in DMF.

    • Add

      
       (0.2 mmol) and diverse Alkyl Halides (
      
      
      
      , 0.11 mmol) to each well.
    • Shake at 80°C for 12 hours .

    • Purification: Scavenge excess electrophile with polymer-supported thiol resin (2 hours, RT). Filter.

  • Step 2: N-Acylation/Urea Formation (Hydantoin Nitrogen):

    • To the filtrate, add Isocyanates (

      
      , 0.12 mmol) or Acyl Chlorides.
      
    • Add DIPEA (0.2 mmol).

    • Shake at RT for 6 hours .

    • Validation: Spot check 5 random wells via LC-MS. Conversion >85% indicates a successful run.

Visualization of Workflow

The following diagram illustrates the logic flow for the Bis-Spirocyclic library synthesis, highlighting the critical decision nodes and validation steps.

LibrarySynthesis Start Starting Material: 4-Piperidone HCl Bucherer Bucherer-Bergs Reaction (KCN, (NH4)2CO3, 60°C) Start->Bucherer Scaffold Spiro-Hydantoin Core (Precipitate) Bucherer->Scaffold Precipitation Split Distribute to 96-Well Plate Scaffold->Split R1_Div Diversity Step 1: N-Alkylation (R1-X) (DMF, K2CO3) Split->R1_Div Scavenge Purification: Resin Scavenging R1_Div->Scavenge Remove R1-X R2_Div Diversity Step 2: Urea Formation (R2-NCO) (DIPEA, RT) Scavenge->R2_Div FinalLib Final Bis-Spiro Library (High Fsp3) R2_Div->FinalLib LC-MS QC

Figure 1: Workflow for the parallel synthesis of high-Fsp3 bis-spirocyclic libraries. Blue nodes indicate key chemical states; Green indicates the stable core intermediate.

Advanced Methodologies: Beyond Standard Synthesis

Late-Stage Functionalization (LSF)

For libraries based on aromatic heterocycles (e.g., indoles), LSF allows for the rapid expansion of chemical space without de novo synthesis.

  • C-H Activation: Palladium-catalyzed C-H arylation at the C2 or C3 position of indoles using non-prefunctionalized arenes.

  • Photoredox Catalysis: Using Ir/Ru catalysts to install alkyl groups (e.g., trifluoromethylation) onto pyridine rings, drastically altering lipophilicity (LogP).

Cheminformatics Profiling

Before synthesis, virtual enumeration should screen for:

  • PMI (Principal Moments of Inertia): Ensure the library covers "spherical" space, not just "rod" or "disc" space.

  • Lipinski Compliance: Maintain MW < 500 and LogP < 5, but allow flexibility for Fsp3-rich compounds which may have higher MW but better solubility.

References

  • Heterocyclic Assembly: An Underutilized Disconnection with Potential to Maximize High Fsp3 Chemical Space Exploration. ACS Medicinal Chemistry Letters, 2025.

  • Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS Combinatorial Science, 2021.

  • An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). Journal of Medicinal Chemistry, 2024.

  • A Practical Flow Synthesis of 1,2,3-Triazoles. RSC Advances, 2022.[2]

  • Recent Advances in the Synthesis of Indole and its Analogs via C-H Activation. Journal of Medicinal and Chemical Sciences, 2021.

Sources

Exploratory

Thiomorpholine Derivatives: A Privileged Scaffold in Modern Drug Discovery

The following technical guide details the strategic application of thiomorpholine derivatives in drug discovery, focusing on their role as superior bioisosteres to morpholine. Technical Guide for Medicinal Chemists and D...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application of thiomorpholine derivatives in drug discovery, focusing on their role as superior bioisosteres to morpholine.

Technical Guide for Medicinal Chemists and Drug Developers

Executive Summary

In the optimization of lead compounds, the thiomorpholine heterocycle (1-thia-4-azacyclohexane) has emerged as a critical bioisostere of the widely used morpholine ring. While morpholine is prized for its solubility and metabolic stability, its replacement with thiomorpholine offers a distinct "switch" to modulate lipophilicity, alter metabolic clearance pathways, and enhance intracellular accumulation.

This guide provides an in-depth analysis of the thiomorpholine scaffold, moving beyond basic structural descriptions to practical applications in hit-to-lead optimization. We focus on the "Magic Sulfur" effect —where the oxidation state of the sulfur atom (S, SO, SO₂) provides a unique handle to tune polarity and hydrogen bonding without changing the carbon skeleton.

Key Technical Takeaways:

  • Lipophilicity Boost: Thiomorpholine typically increases LogP by ~1.0 unit compared to morpholine, improving passive permeability.

  • Metabolic Soft Spot: The sulfur atom serves as a "metabolic handle," allowing for controlled oxidation to active sulfoxide and sulfone metabolites (e.g., Sutezolid).[1]

  • Cost-Effective Synthesis: New protocols allow for the in situ construction of the thiomorpholine ring from inexpensive precursors, bypassing high raw material costs.

Cheminformatics & Physicochemical Profile

The decision to deploy a thiomorpholine scaffold is often driven by the need to correct the physicochemical flaws of a morpholine-containing lead. The table below contrasts the core properties of these two heterocycles.

PropertyMorpholineThiomorpholineImpact on Drug Design
LogP (approx) -0.860.20Permeability: Thiomorpholine is significantly more lipophilic, aiding CNS penetration and cell membrane crossing.
pKa (Conjugate Acid) 8.369.00Basicity: Thiomorpholine is slightly more basic; the sulfur atom is less electronegative than oxygen, exerting less inductive withdrawal on the nitrogen.
H-Bond Acceptors 2 (N, O)1 (N)Binding: Sulfur is a poor H-bond acceptor compared to oxygen, potentially reducing non-specific binding or altering target interaction.
Metabolic Fate Ring opening (slow)S-Oxidation (fast)Clearance: Sulfur rapidly oxidizes to sulfoxide (SO) and sulfone (SO₂), which are often biologically active and more polar.
Ring Conformation ChairChairStacking: The larger C-S bond length (1.82 Å vs 1.43 Å) flattens the chair slightly, altering the vector of N-substituents.
The "S-Oxidation" Switch

Unlike the metabolically inert ether oxygen in morpholine, the sulfide in thiomorpholine is a substrate for FMO (Flavin-containing monooxygenase) and CYP450 enzymes. This transformation is not merely a clearance mechanism but a design strategy:

  • Parent Drug (S): High Lipophilicity

    
     Good tissue penetration.
    
  • Metabolite (SO/SO₂): High Polarity

    
     Reduced volume of distribution, often retaining potency (e.g., Sutezolid metabolites).
    

Therapeutic Case Study: Sutezolid (PNU-100480)

The Definitive Example of Bioisosteric Success

Sutezolid represents the most advanced application of the thiomorpholine scaffold. It is a structural analogue of Linezolid (Zyvox), the first-in-class oxazolidinone antibiotic. By replacing the morpholine ring of Linezolid with thiomorpholine, researchers achieved superior efficacy against Multi-Drug Resistant Tuberculosis (MDR-TB).[2]

Mechanism of Action & Superiority
  • Target: Binds to the 23S rRNA of the 50S ribosomal subunit, inhibiting bacterial protein synthesis.[2]

  • Intracellular Accumulation: The increased lipophilicity of the thiomorpholine ring allows Sutezolid to penetrate macrophages more effectively than Linezolid, targeting intracellular Mycobacterium tuberculosis.

  • Potency: Sutezolid exhibits a lower MIC (Minimum Inhibitory Concentration) against resistant strains.

Diagram: Sutezolid Mechanism & Metabolism

The following diagram illustrates the relationship between Linezolid and Sutezolid, highlighting the metabolic activation pathway unique to the thiomorpholine scaffold.

Sutezolid_Mechanism cluster_0 Bioisosteric Design cluster_1 Metabolic Activation (In Vivo) Linezolid Linezolid (Morpholine Core) LogP ~ 0.55 Sutezolid Sutezolid (Thiomorpholine Core) LogP ~ 1.50 Linezolid->Sutezolid O -> S Substitution (Increased Lipophilicity) Sulfoxide Metabolite M1 (Sulfoxide) Active Antibiotic Sutezolid->Sulfoxide FMO/CYP Oxidation Target Target: 23S rRNA (50S Ribosome) Sutezolid->Target Primary Inhibition Sulfone Metabolite M2 (Sulfone) Active Antibiotic Sulfoxide->Sulfone Further Oxidation Sulfoxide->Target Sustained Inhibition Effect Result: Superior Intracellular Kill vs MDR-TB Target->Effect

Figure 1: Bioisosteric relationship between Linezolid and Sutezolid, showing the metabolic oxidation pathway that contributes to sustained efficacy.

Synthetic Architectures & Protocols

Synthesizing thiomorpholine derivatives can be cost-prohibitive if using commercial thiomorpholine.[3] A superior industrial strategy involves constructing the ring in situ from inexpensive precursors.

Protocol A: Cost-Effective Synthesis of N-Aryl Thiomorpholines

Application: Synthesis of Sutezolid intermediates or general N-aryl libraries. Rationale: Avoids the use of expensive thiomorpholine reagent; utilizes a "Zinin reduction" where sulfide acts as both the nucleophile for cyclization and the reducing agent for the nitro group.[4]

Reagents:

  • 3,4-Difluoronitrobenzene (Starting Material)

  • Diethanolamine[3][4]

  • Sodium Sulfide (

    
    )
    
  • Ethanol/Water solvent system[3]

Step-by-Step Methodology:

  • Nucleophilic Substitution (Precursor Formation):

    • Dissolve 3,4-difluoronitrobenzene (1.0 eq) in ethanol.

    • Add diethanolamine (2.5 eq) slowly at 0°C.

    • Stir at room temperature for 4 hours. The amine displaces the 4-fluoro group to form the N-(2-hydroxyethyl)-N-(4-nitro-2-fluorophenyl)ethanolamine intermediate.

  • One-Pot Cyclization & Reduction:

    • Without isolation, heat the mixture to 60°C.

    • Add a solution of Sodium Sulfide (3.0 eq) in water dropwise.[3]

    • Mechanism: The sulfide ion (

      
      ) displaces the hydroxyl groups (activated via internal hydrogen bonding or prior mesylation in modified variants) to close the thiomorpholine ring. Simultaneously, the excess sulfide reduces the nitro group (
      
      
      
      ) to an aniline (
      
      
      ).
  • Workup:

    • Cool to room temperature. The product, 3-fluoro-4-thiomorpholinylaniline, often precipitates.

    • Filter and wash with cold water/ethanol.[3]

    • Yield: Typically >70% with high purity (>95%).

Protocol B: Biological Assay (MIC Determination)

Application: Evaluating potency of thiomorpholine derivatives against M. tuberculosis or S. aureus.

  • Preparation: Prepare stock solutions of the thiomorpholine derivative in DMSO.

  • Medium: Use Middlebrook 7H9 broth (for TB) or Cation-Adjusted Mueller-Hinton Broth (for bacteria).

  • Inoculum: Adjust bacterial culture to

    
     CFU/mL.
    
  • Plate Setup: Add 100 µL of inoculum to 96-well plates containing serial dilutions of the compound.

  • Incubation: Incubate at 37°C for 14 days (TB) or 24 hours (bacteria).

  • Readout: Add Alamar Blue (Resazurin) dye. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration preventing the color change.

Emerging Applications & Future Outlook

Beyond antibiotics, the thiomorpholine scaffold is gaining traction in kinase inhibition and metabolic disease.

DPP-4 Inhibitors (Diabetes)

Thiomorpholine derivatives have been designed to occupy the S1/S2 pockets of the Dipeptidyl Peptidase-4 (DPP-4) enzyme.

  • SAR Insight: Replacing the pyrolidine or piperazine ring of standard DPP-4 inhibitors (like Sitagliptin analogs) with thiomorpholine often retains potency while altering the pharmacokinetic profile (longer half-life due to lipophilicity).

  • Optimization: Introduction of bulky groups on the thiomorpholine nitrogen or carbon backbone enhances hydrophobic interactions within the active site.

EGFR Kinase Inhibitors

In the design of covalent inhibitors (like Pelitinib analogs or Gefitinib derivatives), thiomorpholine is used to tune the solubility of the solvent-exposed tail.

  • Problem: Many kinase inhibitors suffer from poor oral bioavailability.

  • Solution: The thiomorpholine ring provides a "Goldilocks" zone of lipophilicity—more soluble than a phenyl ring, but more permeable than a morpholine ring.

Diagram: Synthetic Workflow for Thiomorpholine Construction

The following diagram outlines the optimized industrial route for synthesizing the core scaffold, contrasting it with the expensive traditional route.

Synthesis_Workflow cluster_traditional Traditional Route (Expensive) cluster_optimized Optimized M4ALL Route (Cost-Effective) Start 3,4-Difluoronitrobenzene SnAr SnAr Reaction Start->SnAr Inter Diol Intermediate Start->Inter + Diethanolamine TM_Reagent Thiomorpholine Reagent (High Cost) TM_Reagent->SnAr Product 3-Fluoro-4-thiomorpholinylaniline (Key Scaffold) SnAr->Product Requires separate reduction step DEA Diethanolamine (Commodity Chemical) Cyclization One-Pot Cyclization & Nitro Reduction Inter->Cyclization + Na2S Na2S Na2S (Sulfide) Cyclization->Product High Yield Low Cost

Figure 2: Comparison of synthetic strategies. The optimized route utilizes commodity chemicals (Diethanolamine, Sulfide) to generate the thiomorpholine ring in situ.

References

  • Sutezolid (PNU-100480)

    • Source: National Institutes of Health (NIH) / PubChem
    • URL:[Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile

    • Source: Journal of Chemical Reviews, 2021.
    • URL:[Link]

  • Improved Process to Prepare a Key Intermediate in the Synthesis of TB Drug Sutezolid

    • Source: Medicines for All Institute (M4ALL) / VCU
    • URL:[Link]

  • Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity

    • Source: PubMed / Arch Pharm (Weinheim)
    • URL:[Link]

  • Pelitinib (EKB-569)

    • Source: SelleckChem / Guide to Pharmacology
    • URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Isomers of N-(methylbenzyl)thiomorpholine

Abstract This technical guide provides a comprehensive analysis of the positional isomers of N-(methylbenzyl)thiomorpholine: N-(2-methylbenzyl)thiomorpholine (ortho), N-(3-methylbenzyl)thiomorpholine (meta), and N-(4-met...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the positional isomers of N-(methylbenzyl)thiomorpholine: N-(2-methylbenzyl)thiomorpholine (ortho), N-(3-methylbenzyl)thiomorpholine (meta), and N-(4-methylbenzyl)thiomorpholine (para). Thiomorpholine and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The introduction of a methylbenzyl substituent to the thiomorpholine nitrogen creates a set of isomers with distinct physicochemical and pharmacological properties. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of these isomers, including their synthesis, characterization, separation, and potential implications in drug discovery. We will delve into the causality behind experimental choices and provide field-proven insights to facilitate further research and application of these compounds.

Introduction: The Significance of Isomerism in Drug Discovery

The thiomorpholine moiety is a versatile heterocyclic scaffold utilized in the development of a wide array of therapeutic agents, including those with antitubercular, antioxidant, and anticancer properties.[1][2] Its sulfur atom, compared to the oxygen in its morpholine analog, increases lipophilicity and can serve as a metabolic soft spot, allowing for oxidative metabolism to the corresponding sulfoxide and sulfone, which can modulate the compound's activity and pharmacokinetic profile. The N-substitution of the thiomorpholine ring allows for the exploration of various chemical spaces and the fine-tuning of a molecule's properties.

The seemingly subtle variation in the position of the methyl group on the benzyl substituent of N-(methylbenzyl)thiomorpholine gives rise to three distinct positional isomers: ortho, meta, and para. This isomerism has profound implications for the molecule's three-dimensional structure, electronic distribution, and, consequently, its interaction with biological targets.[3][4] Understanding the differences between these isomers is crucial for structure-activity relationship (SAR) studies and the rational design of more potent and selective drug candidates. This guide will provide a framework for the synthesis, separation, and comparative analysis of these important chemical entities.

Synthesis of N-(methylbenzyl)thiomorpholine Isomers

The synthesis of N-(methylbenzyl)thiomorpholine isomers can be readily achieved through two primary and reliable methods: reductive amination and direct N-alkylation. The choice between these methods often depends on the availability of starting materials and the desired scale of the reaction.

Method 1: Reductive Amination

Reductive amination is a robust and widely used method for the formation of C-N bonds.[5][6][7] This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of thiomorpholine with the corresponding methylbenzaldehyde isomer, followed by in-situ reduction to the desired N-substituted amine.

  • Reaction Setup: To a solution of thiomorpholine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH) at room temperature, add the respective methylbenzaldehyde (ortho, meta, or para; 1.05 eq.).

  • Imine/Iminium Formation: Stir the mixture for 30-60 minutes. For less reactive carbonyls or amines, the addition of a mild acid catalyst like acetic acid can facilitate iminium ion formation.

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃; 1.5 eq.) portion-wise to the reaction mixture. This reducing agent is particularly effective for reductive aminations as it is mild and selective for the iminium ion over the aldehyde.[5]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(methylbenzyl)thiomorpholine isomer.

Causality: Sodium triacetoxyborohydride is the preferred reducing agent due to its mildness and tolerance of a wide range of functional groups. It is less basic than other common reducing agents like sodium borohydride, which minimizes side reactions. The choice of an aprotic solvent like DCM is often favored to avoid unwanted reactions of the reducing agent.

G cluster_synthesis Reductive Amination aldehyde o-, m-, or p-Methylbenzaldehyde iminium Iminium Ion Intermediate aldehyde->iminium + Thiomorpholine thiomorpholine Thiomorpholine thiomorpholine->iminium product N-(methylbenzyl)thiomorpholine Isomer iminium->product Reduction reducing_agent NaBH(OAc)₃ reducing_agent->iminium

Sources

Protocols & Analytical Methods

Method

Strategic Functionalization of the Thiomorpholine Sulfur: From Oxidation to Bioisosteric Expansion

Introduction: The Sulfur Advantage in Medicinal Chemistry Thiomorpholine is more than just a lipophilic analog of morpholine.[1] In modern drug discovery, the sulfur atom serves as a versatile "chameleon" handle. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Sulfur Advantage in Medicinal Chemistry

Thiomorpholine is more than just a lipophilic analog of morpholine.[1] In modern drug discovery, the sulfur atom serves as a versatile "chameleon" handle. Unlike the inert oxygen in morpholine, the thiomorpholine sulfur can be selectively oxidized to modulate polarity, hydrogen bonding capability, and metabolic stability without significantly altering the steric footprint of the molecule.

This guide details the strategic functionalization of the thiomorpholine sulfur atom. It moves beyond basic synthesis to cover high-value transformations: chemoselective oxidation (to sulfoxides and sulfones) and oxidative imination (to sulfoximines), a rapidly emerging bioisostere for sulfones.

Part 1: Chemoselectivity & The Protection Strategy

The N vs. S Challenge

Thiomorpholine contains two nucleophilic centers: the secondary amine (N) and the thioether (S).

  • Nitrogen: Hard nucleophile, susceptible to N-oxidation (N-oxides) and acylation.

  • Sulfur: Soft nucleophile, susceptible to S-oxidation (sulfoxides/sulfones) and alkylation.

Strategic Directive: While sulfur is generally more nucleophilic towards soft electrophiles, oxidants like mCPBA can react at both centers. To ensure process reliability and prevent N-oxide formation or polymerization, N-protection is mandatory before S-functionalization unless the amine is already alkylated/arylated.

Recommended Protecting Groups:

  • Boc (tert-Butyloxycarbonyl): Stable to basic oxidation; removed by acid.

  • Cbz (Carboxybenzyl): Stable to oxidation; removed by hydrogenation (careful with S-poisoning of Pd/C) or acid.

  • Tosyl (Ts): Extremely stable; useful if the final target requires a sulfonamide.

Part 2: Controlled Oxidation Protocols

Protocol A: Precision Mono-Oxidation (The Sulfoxide)

Target: Thiomorpholine-1-oxide (chiral center creation)

Rationale: Over-oxidation to the sulfone is the primary failure mode. Sodium Periodate (


) is the gold standard for this transformation because it is a mild, thermodynamic oxidant that requires significant activation energy to push beyond the sulfoxide state.

Reagents:

  • Substrate: N-Boc-thiomorpholine (1.0 equiv)

  • Oxidant: Sodium Periodate (

    
    ) (1.05 equiv)
    
  • Solvent: Methanol:Water (1:1 v/v) – Critical for solubilizing the inorganic oxidant.

Step-by-Step Workflow:

  • Dissolution: Dissolve N-Boc-thiomorpholine (10 mmol) in 50 mL of MeOH.

  • Oxidant Preparation: Dissolve

    
     (10.5 mmol, 2.25 g) in 50 mL of water.
    
  • Addition: Add the aqueous oxidant dropwise to the organic phase at 0 °C over 20 minutes. Note: Exotherm control is vital for selectivity.

  • Reaction: Allow the slurry to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC or LCMS (Sulfoxide is much more polar than sulfide).

  • Quench: Filter off the precipitated sodium iodate (

    
    ) byproduct.
    
  • Extraction: Concentrate the filtrate to remove MeOH. Extract the aqueous residue with DCM (3x).[2][3]

  • Purification: Silica gel chromatography (Gradient: 0-10% MeOH in DCM). Sulfoxides bind strongly to silica; polar eluent is required.

Key Insight: If the reaction is sluggish, adding 1.0 equiv of


 can accelerate the reaction by buffering the pH, as periodate oxidation is pH-dependent.
Protocol B: Exhaustive Oxidation (The Sulfone)

Target: Thiomorpholine-1,1-dioxide (Polarity anchor)

Rationale: To drive the reaction to the sulfone, a stronger electrophilic oxygen source is required. While mCPBA is common, Oxone® (Potassium peroxymonosulfate) is superior for scale-up due to safety profiles and ease of workup.

Reagents:

  • Substrate: N-Boc-thiomorpholine (1.0 equiv)

  • Oxidant: Oxone® (2.5 equiv)

  • Solvent: MeOH:Water (1:1)

Step-by-Step Workflow:

  • Setup: Dissolve substrate in MeOH/Water.

  • Addition: Add Oxone® as a solid in portions at RT. The reaction is exothermic; use a water bath if scaling >5g.

  • Monitoring: Stir for 4–6 hours. The intermediate sulfoxide will appear first, then slowly convert to the sulfone.

  • Workup: Filter insoluble salts. Dilute filtrate with water and extract with EtOAc.

  • Purification: Recrystallization (EtOH/Heptane) is often sufficient, as the sulfone is highly crystalline and polar.

Part 3: The High-Value Target – Sulfoximines

Protocol C: Late-Stage NH-Transfer (The Sulfoximine)

Target: N-Unsubstituted Sulfoximine (Bioisostere of Sulfone)

Context: Sulfoximines (


) are "chiral sulfones" with an additional vector for substitution (the Nitrogen). The most robust route is the NH-transfer to a pre-formed sulfoxide .

Mechanism: Stereospecific nitrene transfer using hypervalent iodine.

Reagents:

  • Substrate: Thiomorpholine-1-oxide (N-protected) (1.0 equiv)

  • Nitrogen Source: Ammonium Carbamate (

    
    ) (1.5 equiv)
    
  • Oxidant/Transfer Agent: Diacetoxyiodobenzene (

    
    ) (1.5 equiv)
    
  • Solvent: Methanol (Anhydrous)

Step-by-Step Workflow:

  • Preparation: In a flame-dried flask, dissolve the sulfoxide substrate in anhydrous MeOH (0.2 M concentration).

  • Reagent Addition: Add Ammonium Carbamate followed by

    
     in one portion at RT.
    
  • Reaction: Stir at RT for 2–4 hours. The solution will turn yellow.

    • Self-Validation: If the reaction stalls, check pH. The reaction generates acetic acid; usually, the ammonium carbamate buffers this, but adding MgO (2 equiv) can drive stubborn reactions.

  • Workup: Remove solvent under vacuum. The residue contains the product and iodobenzene.

  • Purification: Flash chromatography (DCM/MeOH). The sulfoximine is extremely polar.

Part 4: Data & Visualization

Comparative Physicochemical Properties

The functionalization of the sulfur atom dramatically alters the electronic landscape of the scaffold.

DerivativeHybridization (S)H-Bond Donor (HBD)H-Bond Acceptor (HBA)LogP Shift (Approx)Metabolic Risk
Sulfide

01 (Weak)ReferenceS-Oxidation
Sulfoxide

(Chiral)
01 (Strong)-1.5 to -2.0Retro-reduction
Sulfone

02-1.0 to -1.5Stable
Sulfoximine

(Chiral)
1 (NH)1-1.5 to -2.0Stable
Pathway Visualization (Graphviz)

Thiomorpholine_Pathways Start Thiomorpholine (Sulfide) Protection N-Protection (Boc/Cbz) Start->Protection Step 1: Chemoselectivity Sulfoxide Sulfoxide (Chiral Center) Protection->Sulfoxide Control Sulfone Sulfone (Achiral, Polar) Protection->Sulfone Exhaustive Sulfoximine Sulfoximine (High Value Bioisostere) Sulfoxide->Sulfoximine Stereospecific Transfer NaIO4 NaIO4 0°C, MeOH/H2O Oxone Oxone® or mCPBA (2.5 eq) NH_Transfer PhI(OAc)2 NH2CO2NH4

Caption: Divergent synthesis workflow for thiomorpholine functionalization, highlighting the pivotal role of the sulfoxide intermediate.

References

  • Selective Sulfoxide Synthesis: Harris, C. E., et al. "Sodium Periodate Oxidation of Sulfides to Sulfoxides." Journal of Organic Chemistry, 1988 .

  • Sulfoximine Synthesis (NH Transfer): Bull, J. A., et al. "Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides."[4][5] Angewandte Chemie International Edition, 2016 .

  • Thiomorpholine in MedChem: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011 .

  • Oxone Protocols: Trost, B. M., & Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 1981 .

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-(2-Methylbenzyl)thiomorpholine Synthesis

Case ID: T-MORPH-2MB-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Subject: Yield Improvement & Impurity Control for Sterically Hindered Thiomorpholines Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-MORPH-2MB-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Subject: Yield Improvement & Impurity Control for Sterically Hindered Thiomorpholines

Executive Summary

You are encountering yield issues in the synthesis of 4-(2-methylbenzyl)thiomorpholine . This is a common bottleneck caused by two converging factors:

  • Steric Hindrance: The ortho-methyl group on the benzyl ring creates significant steric bulk, retarding nucleophilic attack.

  • Sulfur Sensitivity: The thiomorpholine sulfur is prone to oxidation (sulfoxide formation) and acts as a competing nucleophile (quaternization).

This guide replaces "recipe-following" with mechanism-based troubleshooting . We will focus on two primary routes: Reductive Amination (Method A) and Nucleophilic Substitution (Method B) .

Module 1: Critical Route Analysis

Before troubleshooting your current setup, verify you are using the correct route for your available starting materials and purity requirements.

FeatureMethod A: Reductive Amination (Recommended)Method B: Nucleophilic Substitution (Traditional)
Reagents 2-Methylbenzaldehyde + Thiomorpholine2-Methylbenzyl halide (Cl/Br) + Thiomorpholine
Mechanism Iminium ion formation

Hydride reduction

Attack
Selectivity High. Mono-alkylation is chemically favored.Low. Risk of di-alkylation (quaternary salts).
Steric Impact Moderate. Iminium formation is reversible; reduction drives equilibrium.High. Ortho-methyl group blocks the trajectory of the incoming amine.
Key Yield Killer Incomplete iminium formation; water content.Over-alkylation; elimination side reactions.

Module 2: Protocol A - Reductive Amination (The STAB Method)

Target Audience: Users prioritizing high purity and mono-alkylation. Reference Standard: Abdel-Magid et al. (1996) [1].[1][2]

The "Self-Validating" Protocol

This protocol uses Sodium Triacetoxyborohydride (STAB) .[3] Unlike NaBH₃CN, it is non-toxic and avoids cyanide byproducts.[3] Unlike NaBH₄, it is selective for imines over aldehydes, preventing side-reaction reduction of the starting material.

Reagents:

  • Thiomorpholine (1.0 equiv)[4]

  • 2-Methylbenzaldehyde (1.05 equiv)

  • STAB (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

Step-by-Step Workflow:

  • Iminium Pre-Equilibrium (The Critical Checkpoint):

    • Mix Thiomorpholine and 2-Methylbenzaldehyde in DCE.

    • Add AcOH. Why? The ortho-methyl group destabilizes the imine intermediate. Acid catalysis is required to protonate the carbonyl oxygen, facilitating amine attack.

    • Validation: Stir for 30-60 mins. If analyzing by NMR, look for the disappearance of the aldehyde -CHO peak (~10 ppm) and appearance of the imine signal (though often transient).

  • Reductive Step:

    • Add STAB in portions.

    • Mechanism:[4][5][6][7][8][9][10][11][12] STAB coordinates with the iminium nitrogen, delivering the hydride intramolecularly.

    • Time: 2–4 hours at Room Temperature (RT).

  • Quench & Workup:

    • Quench with saturated NaHCO₃ (neutralize AcOH).

    • Extract with DCM.[8][13]

Troubleshooting Method A

Q: My reaction is stuck at 60% conversion. A: The steric bulk of the ortho-methyl group is preventing imine formation.

  • Fix: Add molecular sieves (4Å) to the reaction pot during Step 1. Removing water drives the equilibrium toward the imine.

Q: I see benzyl alcohol in my product. A: You reduced the aldehyde directly.

  • Cause: You likely used NaBH₄ (too strong) or added STAB before the amine/aldehyde had time to complex.

  • Fix: Switch to STAB and ensure the 30-minute pre-stir step is respected.

Module 3: Protocol B - Nucleophilic Substitution ( )

Target Audience: Users with 2-methylbenzyl chloride/bromide stock.

The "Finkelstein-Assisted" Protocol

Direct alkylation with 2-methylbenzyl chloride is sluggish due to sterics. We must upgrade the leaving group in situ.

Reagents:

  • Thiomorpholine (1.0 equiv)[4]

  • 2-Methylbenzyl chloride (1.0 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv)
  • Catalyst: Potassium Iodide (KI) (0.1 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Workflow:

  • Catalytic Activation:

    • Dissolve the benzyl chloride in MeCN with KI. Stir for 15 mins.

    • Mechanism:[4][5][6][7][8][9][10][11][12] The Cl is replaced by I (better leaving group) via a reversible Finkelstein reaction.

  • Controlled Addition:

    • Add Base (

      
      ).
      
    • Add Thiomorpholine slowly (dropwise).

    • Why? Keeping the amine concentration low relative to the halide initially helps, but strictly controlling stoichiometry (1:1) is vital to prevent the product (a tertiary amine) from reacting again with the halide to form a quaternary salt.

  • Thermal Drive:

    • Heat to 60–80°C. Ortho-substitution raises the energy barrier; heat is non-negotiable here compared to simple benzyl chloride.

Troubleshooting Method B

Q: I have a large amount of solid precipitate that isn't my product. A: This is likely the quaternary ammonium salt (Bis-alkylation).

  • Fix: Use a slight excess of Thiomorpholine (1.1 equiv) to ensure it consumes the halide before the product does. You can wash the excess amine out later (see Module 5).

Q: The reaction is incredibly slow (>24h). A: Chloride is a poor leaving group for this hindered substrate.

  • Fix: Switch to

    
     (Cesium Carbonate). The "Cesium Effect" improves solubility in organic solvents and increases the nucleophilicity of the amine [2].
    

Module 4: The Sulfur Factor (Impurity Control)

Thiomorpholine contains a sulfide (-S-) linkage.[5] This is your "silent" yield killer.

The Risk: Oxidation to Sulfoxide (S=O). Symptoms: Product is more polar than expected; mass spec shows M+16 peak.

Prevention Protocol:

  • Degas Solvents: Sparge your solvent (DCE/MeCN) with Nitrogen/Argon for 15 mins before use. Dissolved oxygen is enough to oxidize the sulfur over long reaction times.

  • Peroxide Check: If using THF or Dioxane, test for peroxides. Ethers form peroxides on storage, which will rapidly oxidize thiomorpholine.

  • Workup Caution: Do not use bleach (hypochlorite) or vigorous air stirring during extraction.

Module 5: Visualization & Logic Flow

Figure 1: Synthesis Decision Matrix

Use this logic flow to select your route and troubleshoot based on intermediates.

SynthesisRoute Start Target: 4-(2-Methylbenzyl)thiomorpholine CheckSM Check Starting Material Start->CheckSM RouteA Aldehyde Available? (2-Methylbenzaldehyde) CheckSM->RouteA RouteB Halide Available? (2-Methylbenzyl Chloride) CheckSM->RouteB ProcessA Route A: Reductive Amination (STAB + AcOH) RouteA->ProcessA Preferred (High Selectivity) ProcessB Route B: Nucleophilic Substitution (K2CO3 + KI) RouteB->ProcessB Alternative (Lower Cost) IssueA Issue: Low Conversion? ProcessA->IssueA Final Purification: Acid-Base Extraction ProcessA->Final IssueB Issue: Quaternary Salts? ProcessB->IssueB ProcessB->Final SolA Add Molecular Sieves Increase AcOH IssueA->SolA SolA->Final SolB Control Stoichiometry Switch to Cs2CO3 IssueB->SolB SolB->Final

Caption: Decision matrix for selecting the optimal synthetic pathway based on precursor availability and selectivity requirements.

Figure 2: Purification Logic (Acid-Base Extraction)

Since the product is a tertiary amine, utilize pH switching to isolate it from non-basic impurities (like unreacted aldehyde or benzyl halide).

Workup Crude Crude Reaction Mixture (Organic Solvent) AcidWash Extract with 1M HCl Crude->AcidWash AqLayer Aqueous Layer (pH < 2) Contains: Product (Salt form) AcidWash->AqLayer Product protonates moves to water OrgLayer Organic Layer Contains: Aldehyde/Halide/Neutrals AcidWash->OrgLayer Discard BaseTreat Basify Aqueous Layer (NaOH to pH > 10) AqLayer->BaseTreat FinalExtract Extract into DCM/EtOAc Evaporate BaseTreat->FinalExtract Product deprotonates moves to organic Product Pure Product (Free Base) FinalExtract->Product

Caption: Acid-Base workup strategy to separate the basic thiomorpholine product from neutral starting materials.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][7][11][12][14][15] Studies on Direct and Indirect Reductive Amination Procedures.[1][12] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the alkylation of secondary amines. Journal of Practical Chemistry, 341(2), 186-190.

  • Thiomorpholine Synthesis and Properties. Organic Chemistry Portal.

Sources

Optimization

Technical Support Center: Purification of Oily Thiomorpholine Derivatives

Welcome to the technical support center for the purification of oily thiomorpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of oily thiomorpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions. Oily or non-crystalline products can present significant purification challenges, but with the right techniques, these hurdles can be overcome. As Senior Application Scientists, we have compiled field-proven insights to help you navigate these complexities.

PART 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when dealing with oily thiomorpholine products.

Q1: Why is my thiomorpholine derivative an oil, and why is that a purification challenge?

A: Thiomorpholine derivatives often exist as oils at room temperature due to a combination of factors including molecular weight, structural flexibility, and the presence of functional groups that disrupt crystal lattice formation.[1] Low symmetry molecules, in particular, can have difficulty packing efficiently into a solid crystal lattice.[1]

The challenge with oils is multifaceted:

  • Difficulty in Handling: Oils are harder to weigh and transfer accurately compared to crystalline solids.

  • Solvent Entrapment: They can trap residual solvents and impurities, which are difficult to remove.

  • Purification Limitations: Standard techniques like recrystallization are often ineffective for oils that refuse to crystallize.[2]

  • Characterization Issues: Obtaining a solid for melting point analysis or X-ray crystallography is impossible.

  • Stability Concerns: Oils may be more susceptible to degradation as they can be sensitive to oxygen and exhibit batch-to-batch variations.[3]

Q2: After my initial reaction work-up, what's the first purification step I should try?

A: For an oily crude product, a simple liquid-liquid extraction and washing protocol is the essential first step to remove the majority of water-soluble impurities, unreacted reagents, and catalysts.[4][5] Given the basic nature of the thiomorpholine nitrogen, an acid-base extraction can be particularly effective.

Basic Protocol:

  • Dissolve your crude oil in an appropriate organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with:

    • A dilute acid (e.g., 1M HCl) to remove basic impurities. Caution: Your product may partition into the aqueous layer if it forms a water-soluble salt. Check both layers by TLC.

    • A dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities.

    • Water to remove any remaining water-soluble compounds.[5]

    • Brine (saturated NaCl solution) to begin the drying process and break up any emulsions.[4][6]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[4]

Q3: My product is a high-boiling oil. How do I effectively remove high-boiling reaction solvents like DMF or DMSO?

A: Solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are notoriously difficult to remove due to their high boiling points.[7] Simple rotary evaporation is ineffective. The best strategy is to dilute your reaction mixture with a large volume of water and extract your product into a nonpolar organic solvent.

Rule of Thumb: For every 5 mL of DMF or DMSO, use at least 50 mL of water for the wash. Repeat the water wash multiple times (3-5x) to ensure the complete removal of the high-boiling solvent into the aqueous phase.[7]

Q4: My compound streaks badly on a silica gel TLC plate. What does this mean?

A: Streaking is a classic sign that your compound is strongly and often irreversibly adsorbing to the stationary phase. For thiomorpholine derivatives, this is almost always due to the basic nitrogen atom interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This is a significant issue that must be addressed before attempting column chromatography.[8]

PART 2: Troubleshooting Guide: Common Purification Problems & Solutions

This section provides in-depth, practical solutions to specific issues encountered during the purification of oily thiomorpholine derivatives.

Issue 1: My compound "oiled out" during attempts at crystallization.
Q: What is "oiling out" and why does it happen?

A: "Oiling out," or liquid-liquid phase separation, occurs when a compound comes out of solution as a liquid rather than a solid crystal.[2] This typically happens when a solution is highly supersaturated, often due to cooling too quickly or using a solvent in which the compound is excessively soluble at higher temperatures. The presence of impurities can also inhibit the formation of a crystal lattice, promoting oiling out.[9][10]

Q: How can I prevent my compound from oiling out and induce crystallization?

A: The key is to slow down the crystallization process and find the ideal solubility conditions.

  • Method 1: The Right Solvent System. The ideal solvent dissolves your compound when hot but not when cold.[9][10] Test multiple solvents. If a single solvent doesn't work, try a binary solvent system (a "good" solvent in which the compound is soluble, and a "poor" or "anti-solvent" in which it is not).[9]

    Protocol: Binary Solvent Crystallization

    • Dissolve your oil in a minimum amount of the "good" solvent (e.g., dichloromethane, acetone).

    • Heat the solution gently.

    • Slowly add the "poor" solvent (e.g., hexane, pentane) dropwise until the solution just begins to turn cloudy (this is the saturation point).

    • Add a drop or two of the "good" solvent to make it clear again.

    • Allow the solution to cool very slowly to room temperature, and then in a refrigerator or freezer.

  • Method 2: Induce Nucleation. Sometimes a supersaturated solution needs a "nudge" to start crystallizing.

    • Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic glass fragments provide a surface for crystal nucleation.

    • Seeding: If you have a tiny amount of pure solid material, add a single seed crystal to the cooled, saturated solution to initiate crystallization.

Issue 2: My basic thiomorpholine derivative is stuck on the silica gel column.
Q: Why does my compound stick to silica and what is the solution?

A: The lone pair of electrons on the thiomorpholine's nitrogen atom makes it a Lewis base. Silica gel's surface is covered with acidic silanol groups. This acid-base interaction causes strong binding, leading to poor elution, significant peak tailing, and potential product degradation.[8]

Solution 1: Deactivate the Silica Gel with a Basic Modifier The most common and effective solution is to add a small amount of a volatile base to your mobile phase. This base will compete with your compound for binding to the acidic sites on the silica.

Protocol: Column Chromatography with Triethylamine (TEA)

  • Prepare your eluent system (e.g., Hexane/Ethyl Acetate).

  • Add 0.1% to 1% triethylamine (TEA) by volume to the eluent mixture.

  • Run the column as usual. The TEA will deactivate the acidic sites, allowing your basic compound to travel down the column smoothly.[8] An alternative is to use a few drops of aqueous ammonia in a methanol/dichloromethane system.[11]

Solution 2: Change the Stationary Phase If a basic modifier is not sufficient or is incompatible with your molecule, consider using a different stationary phase.

Stationary PhaseTypeBest For
Silica Gel AcidicStandard, non-basic compounds.
Alumina (Basic or Neutral) Basic/NeutralGood for separating amines and other basic compounds.[11]
Florisil Mild, NeutralCan be effective for some separations, but test first as some compounds may stick.[11]
Reversed-Phase Silica (C18) NonpolarSeparates compounds based on hydrophobicity; polar compounds elute first.[11]
Issue 3: My product is a high-boiling oil that may be thermally sensitive.
Q: How can I purify a high-boiling point oil without causing it to decompose?

A: Standard distillation requires high temperatures that can decompose many organic molecules.[12] For high-boiling (>150 °C at atmospheric pressure) or thermally sensitive compounds, vacuum distillation is the method of choice.[12][13][14] Lowering the pressure dramatically lowers the boiling point, allowing for distillation at a much safer temperature.[13]

Causality Explained: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. By using a vacuum pump to reduce the pressure above the liquid, the vapor pressure needs to reach a much lower value to initiate boiling, which occurs at a lower temperature.

Workflow: Vacuum Distillation Setup

G cluster_0 Heating & Distillation cluster_1 Condensation & Collection cluster_2 Vacuum System Heating Mantle Heating Mantle Distilling Flask Distilling Flask Heating Mantle->Distilling Flask Heats Oil Condenser Condenser Distilling Flask->Condenser Vapor Rises Receiving Flask Receiving Flask Condenser->Receiving Flask Liquid Collects Water Out Water Out Condenser->Water Out Cold Trap Cold Trap Receiving Flask->Cold Trap Vapors to Trap Water In Water In Water In->Condenser Cools Vacuum Pump Vacuum Pump Cold Trap->Vacuum Pump Reduces Pressure

Caption: Workflow for a standard vacuum distillation apparatus.

Issue 4: My oily product is still impure. How can I turn it into a solid?
Q: How can salt formation help purify an oily basic compound?

A: One of the most powerful strategies for purifying oily amines is to convert them into a salt.[3][15] Salts are ionic compounds that form a crystal lattice, resulting in a solid material with a distinct melting point. This solid can then be purified by recrystallization, and the free base can be regenerated later if needed. This technique is widely used in the pharmaceutical industry to improve the properties of drug candidates.[16][17]

The pKa Rule: For successful salt formation between a basic drug and an acidic counterion, the pKa of the drug's conjugate acid should be at least 2-3 pH units higher than the pKa of the acid.[3][18] This ensures a complete proton transfer.

Protocol: Formation of a Thiomorpholine Hydrochloride (HCl) Salt

  • Dissolve your crude oily thiomorpholine derivative in a suitable anhydrous solvent (e.g., diethyl ether, ethanol, or ethyl acetate).[19]

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or HCl in isopropanol) dropwise while stirring.

  • The hydrochloride salt will often precipitate out of the solution as a solid.

  • Continue stirring in the ice bath for approximately 1 hour to ensure complete precipitation.[19]

  • Collect the solid salt by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove soluble impurities.

  • Dry the solid salt under vacuum.

  • The resulting solid can now be purified further by recrystallization.

Decision Tree: Choosing a Purification Method

G q_node q_node start Crude Oily Product q1 Thermally Stable? start->q1 q2 Basic Compound? q1->q2 No distill Vacuum Distillation q1->distill Yes q3 Impurities have different polarity? q2->q3 No chrom Column Chromatography (with basic modifier) q2->chrom Yes salt Salt Formation & Recrystallization q2->salt Yes prep_hplc Preparative HPLC q3->prep_hplc Yes, slightly no_purify Consider Resynthesis or Advanced Techniques q3->no_purify No distill->q3 Still Impure? chrom->q3 Still Impure?

Caption: Decision tree for selecting a primary purification strategy.

References

  • Distillation and Boiling Points. (2013). Penn State College of Earth and Mineral Sciences. [Link]

  • SOP: CRYSTALLIZATION. UCT Science. [Link]

  • 9 Ways to Crystallize Organic Compounds. (2026, February 19). wikiHow. [Link]

  • Crystallisation Techniques. (2006, January 8). [Source not further specified]. Available through Google Search.
  • How To: Purify by Distillation. University of Rochester Department of Chemistry. [Link]

  • Crude Oil Distillation. Busch Hungary. [Link]

  • Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

  • Fractional distillation. Wikipedia. [Link]

  • A method to crystallize substances that oil out. (2025, August 7). ResearchGate. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. [Link]

  • Salt Selection in Drug Development. (2021, May 21). Pharmaceutical Technology. [Link]

  • Extraction and Washing Guide. DSpace@MIT. [Link]

  • Study on the Determination of Boiling Point Distribution of Heavy Oil by the New Method. (2014, May 29). Hilaris Publisher. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. [Link]

  • Thiomorpholine-containing pyrrole derivatives and their preparation method and use. (2015, June 24).
  • What are the methods of separation and purification of organic compounds? (2024, June 19). [Source not further specified]. Available through Google Search.
  • Crystal engineering rescues a solution organic synthesis in a cocrystallization that confirms the configuration of a molecular ladder. PMC. [Link]

  • Remove Sticky Reagents. University of Rochester Department of Chemistry. [Link]

  • Technique of Extraction and Washing. (2016, December 17). YouTube. [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. [Link]

  • A review of lyophilization. (2025, January 31). GSC Online Press. [Link]

  • Principles of Salt Formation. (2026, February 9). ResearchGate. [Link]

  • Preparation method of thiomorpholine.
  • Extractions vs Washes. University of York Chemistry Teaching Labs. [Link]

  • LYOPHILIZATION PROCESS DEVELOP- MENT FOR CHEMICAL SUBSTANCES AND BIOLOGICAL MATRIX. (2023, April 12). Trepo. [Link]

  • Demystifying Lyophilization: Understanding the Freeze-Drying Process. (2024, May 3). [Source not further specified]. Available through Google Search.
  • A review of lyophilization. (2025, January 31). GSC Online Press. [Link]

  • The effect of lyophilization on the solvent extraction of lipid classes, fatty acids and sterols from the oyster Crassostrea gigas. (2025, August 6). ResearchGate. [Link]

  • Protein purification troubleshooting guide. [Source not further specified]. Available through Google Search.
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. (2022, August 4). ResearchGate. [Link]

  • Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. (2015, September 15). PubMed. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Source not further specified]. Available through Google Search.
  • N-Alkylmorpholines: Potent Dermal and Transdermal Skin Permeation Enhancers. (2021, December 28). MDPI. [Link]

  • Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. (2009, December 1). [Source not further specified]. Available through Google Search.
  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2024, March 20). MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Removal of Unreacted 2-Methylbenzyl Bromide

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who utilize 2-methylbenzyl bromide in their synthetic workflows.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who utilize 2-methylbenzyl bromide in their synthetic workflows. As a versatile but highly reactive electrophile, its complete removal post-reaction is critical for ensuring product purity and preventing side reactions in subsequent steps. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to address the specific challenges of isolating your desired product from this reactive starting material.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the workup of reactions involving 2-methylbenzyl bromide.

Q1: Why is it absolutely critical to remove residual 2-methylbenzyl bromide? A: Complete removal is non-negotiable for several reasons. First, 2-methylbenzyl bromide is a potent lachrymator and is corrosive, posing significant safety risks.[1][2] Second, as a reactive alkylating agent, it can react in subsequent synthetic steps, leading to complex impurity profiles and reduced yields. Finally, its presence compromises the purity of the final product, which is particularly critical in pharmaceutical and materials science applications.

Q2: I've run my reaction and the TLC plate shows my product and the starting 2-methylbenzyl bromide spots are nearly overlapping. What is my first step? A: This is a common challenge due to the often nonpolar nature of both the starting material and the benzylated product. Before resorting to complex methods, first, try to optimize your TLC solvent system. Test highly nonpolar eluents, such as pure hexanes or a high hexane-to-ethyl acetate ratio (e.g., 99:1). 2-methylbenzyl bromide is very nonpolar and should have a high Rf in such systems.[3][4] If separation is still poor, direct purification by chromatography will be challenging. In this case, a chemical quench or the use of a scavenger resin to transform the bromide into a more polar, easily separable species is the recommended strategy.

Q3: Can I simply remove the unreacted 2-methylbenzyl bromide under high vacuum on a rotary evaporator? A: While tempting, this is often inefficient and scale-dependent. 2-methylbenzyl bromide has a high boiling point (216-217 °C at atmospheric pressure, 104 °C at 14 mmHg), making its removal by simple evaporation difficult unless your desired product is extremely non-volatile.[5][6] On a small scale (<1g), some success may be achieved with prolonged exposure to high vacuum and gentle heating, but this risks thermal degradation of your product.[3] For multi-gram scales, this method is generally not viable.[3]

Q4: What is the fastest and most direct method to eliminate excess 2-methylbenzyl bromide after the reaction is complete? A: The most expedient method is often a chemical quench. By adding a nucleophilic amine, such as triethylamine, you can convert the excess 2-methylbenzyl bromide into a quaternary ammonium salt.[3] This salt is highly polar and readily soluble in water, allowing for its complete removal from the organic phase with a simple aqueous wash.[3] This approach is fast, inexpensive, and avoids the need for chromatography in many cases.

Section 2: Purification Strategy and Troubleshooting

A successful purification strategy depends on the specific properties of your target compound. This section provides a logical workflow and detailed protocols for the most effective removal techniques.

Initial Assessment: Choosing Your Purification Pathway

The first step is to assess the properties of your desired product. The choice of method will depend on its polarity, stability, and the scale of your reaction. Use the following decision tree to guide your strategy.

Purification Decision Tree Fig 1. Decision Tree for Purification Strategy start Assess Product Properties (Polarity, Stability, Scale) polarity_check Is Product Polarity Significantly Different from Bromide? start->polarity_check chromatography Method 3: Flash Column Chromatography polarity_check->chromatography Yes scavenge_or_quench Product and Bromide Co-elute on TLC polarity_check->scavenge_or_quench No stability_check Is Product Stable to Amines/Nucleophiles? scavenge_or_quench->stability_check quench Method 1: Chemical Quench & Extraction stability_check->quench Yes scavenge Method 2: Solid-Phase Scavenging stability_check->scavenge Yes, but prefer no excess reagent chromatography_alt Method 3: Flash Column Chromatography (Direct Purification) stability_check->chromatography_alt No

Caption: Decision Tree for Purification Strategy.

Method 1: Chemical Quench & Liquid-Liquid Extraction

Causality & Expertise: This method leverages a fundamental principle of organic chemistry: altering the polarity of a compound to facilitate its separation. 2-Methylbenzyl bromide is a relatively nonpolar, organic-soluble molecule. By reacting it with a nucleophile like triethylamine (NEt₃), it undergoes a classic Sₙ2 reaction to form 2-methylbenzyltriethylammonium bromide. This product is an ionic salt, rendering it insoluble in common organic solvents but highly soluble in water.[3] A subsequent aqueous extraction efficiently partitions this salt into the aqueous layer, leaving the desired, less polar product in the organic phase.

Experimental Protocol: Triethylamine Quench
  • Reaction Completion: Ensure your primary reaction has gone to completion as monitored by TLC or another appropriate analytical method.

  • Cooling: Cool the reaction mixture to room temperature. If the reaction was run at elevated temperatures, cool it to 0 °C using an ice bath.

  • Quenching: Add triethylamine (NEt₃, 2-3 equivalents relative to the initial excess of 2-methylbenzyl bromide) to the reaction mixture. Stir vigorously for 30-60 minutes at room temperature.

  • Monitoring: Monitor the disappearance of the 2-methylbenzyl bromide spot on TLC. The newly formed ammonium salt will be highly polar and should remain at the baseline of the TLC plate.

  • Dilution & Extraction: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Transfer the mixture to a separatory funnel and wash sequentially with:

    • Water (2x)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1x) to remove any acidic byproducts.[5]

    • Brine (saturated aqueous NaCl) (1x) to break up any emulsions and remove residual water.

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of unreacted 2-methylbenzyl bromide.

Troubleshooting Issue Potential Cause Recommended Solution
Emulsion forms during extraction High concentration of salts or amphiphilic molecules.Add brine to the separatory funnel and swirl gently to break the emulsion. If persistent, filter the entire mixture through a pad of Celite.
Product extracts into aqueous layer The desired product has significant water solubility (e.g., contains multiple polar functional groups).This method is not suitable. Consider Solid-Phase Scavenging (Method 2) or direct chromatography (Method 3).
TLC still shows starting bromide Insufficient quenching agent or reaction time.Add another equivalent of triethylamine and allow to stir for longer, with gentle heating if the product is stable.
Method 2: Solid-Phase Scavenging

Causality & Expertise: Solid-phase scavengers are functionalized polymers or silica designed to covalently bind and remove excess reagents or byproducts from a reaction mixture.[7] The key advantage is the procedural simplicity: the scavenger is added, the mixture is agitated, and the resin (now with the unwanted species attached) is removed by simple filtration.[8] This eliminates the need for aqueous extractions, which is ideal for water-sensitive compounds or for use in automated synthesis platforms. For electrophiles like 2-methylbenzyl bromide, nucleophilic resins such as those functionalized with amine or thiol groups are highly effective.[8][9]

Sources

Optimization

Technical Support Center: Crystallization of 4-(2-Methylbenzyl)thiomorpholine Salts

Status: Operational Ticket ID: TCH-CRYST-42M Subject: Optimization and Troubleshooting of Salt Formation for Lipophilic Thiomorpholines[1][2] Executive Technical Summary Welcome to the technical support hub for 4-(2-Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TCH-CRYST-42M Subject: Optimization and Troubleshooting of Salt Formation for Lipophilic Thiomorpholines[1][2]

Executive Technical Summary

Welcome to the technical support hub for 4-(2-Methylbenzyl)thiomorpholine . This molecule presents a unique set of crystallographic challenges due to the interplay between the conformational flexibility of the thiomorpholine ring and the steric bulk of the ortho-methyl group on the benzyl substituent.

The Core Challenge: The ortho-methyl group disrupts planar stacking, often reducing lattice energy and leading to oiling out (Liquid-Liquid Phase Separation - LLPS) rather than nucleation.[1][2] Furthermore, the thioether moiety introduces potential oxidation risks and specific solubility profiles (high lipophilicity) that distinguish it from morpholine analogs.[2]

This guide prioritizes Anti-Solvent Crystallization and Reactive Crystallization techniques to overcome these kinetic barriers.[2]

Critical Decision Pathways (Visualized)

Before proceeding with protocols, consult the decision tree below to select the optimal workflow based on your current material state.

SaltSelection Start START: Free Base State CheckPurity Is Purity > 95% (HPLC)? Start->CheckPurity Purify Purify Free Base (Distillation/Column) CheckPurity->Purify No SelectAcid Select Counter-ion CheckPurity->SelectAcid Yes Purify->CheckPurity HCl Hydrochloric Acid (High MP, Hygroscopic Risk) SelectAcid->HCl Fumaric Fumaric Acid (Stable, Non-Hygroscopic) SelectAcid->Fumaric Oxalic Oxalic Acid (High Lattice Energy, Toxic) SelectAcid->Oxalic SolventScreen Solvent Screening (IPA vs. EtOAc) HCl->SolventScreen Fumaric->SolventScreen Oxalic->SolventScreen OutcomeOil ISSUE: Oiling Out SolventScreen->OutcomeOil Fast Cooling OutcomeCryst SUCCESS: Crystalline Solid SolventScreen->OutcomeCryst Controlled Cooling Remedy Apply Temperature Cycling & Seeding at Cloud Point OutcomeOil->Remedy Remedy->OutcomeCryst

Figure 1: Strategic workflow for salt selection and crystallization troubleshooting.[1][2] Blue nodes indicate decision points; Red indicates critical failure modes.[1][2]

Standard Operating Procedures (SOPs)
Protocol A: Preparation of the Hydrochloride Salt (Standard)

The HCl salt is the industry standard for bioavailability but prone to hygroscopicity.[2] The ortho-methyl group requires specific solvent choices to prevent oiling.

Reagents:

  • 4-(2-Methylbenzyl)thiomorpholine (Free Base)[1][2]

  • Solvent: Isopropyl Acetate (IPAc) or Ethyl Acetate (EtOAc)[1][2]

  • Acid Source: 4M HCl in Dioxane or TMSCl (Trimethylsilyl chloride) generated in situ.[1][2]

Step-by-Step:

  • Dissolution: Dissolve 10g of free base in 50mL (5 vol) of IPAc at 45°C. Ensure complete dissolution.

  • Filtration: Polish filter (0.45 µm PTFE) to remove dust nuclei that could trigger amorphous precipitation.[1][2]

  • Acid Addition:

    • Slowly add 1.05 equivalents of HCl (e.g., 4M in Dioxane) dropwise over 30 minutes.

    • Critical: Maintain temperature at 45°C during addition. Do not cool yet.

  • Seeding: At 45°C, the solution should be slightly turbid. Add 0.5 wt% seed crystals (if available).[1][2] If not, scratch the vessel wall with a glass rod.[2]

  • Aging: Stir at 45°C for 1 hour. This "Ostwald Ripening" phase consumes small amorphous oils and grows crystalline material.

  • Cooling: Ramp cool to 0°C at a rate of 10°C/hour.

  • Isolation: Filter under N2 pressure (to avoid oxidation). Wash with cold Heptane.[2] Dry at 40°C under vacuum.[2]

Protocol B: Preparation of the Fumarate Salt (Alternative)

If the HCl salt is hygroscopic or oils out persistently, the Fumarate salt often provides better crystallinity due to hydrogen bonding networks capable of accommodating the bulky benzyl group [1].[2]

Step-by-Step:

  • Dissolve Free Base (1 eq) in Ethanol (5 vol).

  • Dissolve Fumaric Acid (1.0 eq) in hot Ethanol (5 vol).

  • Add the acid solution to the base solution at 60°C.

  • Distillation: Distill off ~30% of the solvent to increase supersaturation.

  • Cooling: Cool slowly to ambient temperature. Fumarates typically crystallize as robust prisms.[2]

Troubleshooting Guide & FAQs
Issue 1: "My reaction mixture turns into a sticky oil/gum instead of crystals."

Diagnosis: Liquid-Liquid Phase Separation (LLPS). This occurs when the salt is generated at a temperature above its "oiling out" boundary but below its solubility curve. The ortho-methyl group lowers the melting point, exacerbating this.[2]

Corrective Actions:

  • Temperature Cycling: Heat the mixture until the oil re-dissolves into a single phase. Cool very slowly. When the oil reappears, hold the temperature constant and add seed crystals.

  • Change Solvent: Switch from polar solvents (EtOH) to moderately polar esters (IPAc). Oils are often solvated impurities; esters are less likely to solvate the ionic pair, forcing crystallization.[2]

  • High-Shear Mixing: Use an overhead stirrer with a pitched-blade turbine.[1][2] Vigorous agitation can prevent oil droplets from coalescing, allowing them to solidify into beads.[2]

Issue 2: "The crystals are turning yellow/brown during drying."

Diagnosis: Oxidation of the sulfur atom in the thiomorpholine ring to a sulfoxide or sulfone.

Corrective Actions:

  • Inert Atmosphere: Perform all crystallizations under a Nitrogen or Argon blanket.[2]

  • Antioxidants: Add trace amounts (0.05%) of BHT or ascorbic acid during the crystallization if permissible for the end use.[2]

  • Drying: Avoid air ovens. Use a vacuum oven with a nitrogen bleed at <45°C.

Issue 3: "Yield is low (<60%)."

Diagnosis: The salt is too soluble in the mother liquor, likely due to the lipophilic benzyl group.[2]

Corrective Actions:

  • Anti-Solvent Addition: After the initial crystallization, add 2-3 volumes of Heptane or Hexane dropwise.[2]

  • Thermodynamic Solubility: The "2-methyl" group disrupts packing, increasing solubility.[1][2] You must drive the equilibrium by cooling to -10°C or -20°C (if solvent freezes allow).[1][2]

Comparative Data: Salt & Solvent Screening

Use this table to select the starting conditions based on your lab's available reagents.

Salt FormCounter-ion SourceRecommended SolventRisk ProfilePrimary Advantage
Hydrochloride HCl in IPA/DioxaneIsopropyl AcetateHigh HygroscopicityHigh Bioavailability, Standard
Fumarate Fumaric AcidEthanol/IPA (9:[1][2]1)Moderate SolubilityExcellent Crystallinity, Non-Hygroscopic
Succinate Succinic AcidAcetoneLow MP (Oiling Risk)Good for very lipophilic bases
Oxalate Oxalic AcidMethanolToxicity (Not for Pharma)High MP, Good for purification only
References
  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3] (2011).[1][2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (The authoritative text on salt selection principles).

  • Steiner, A., et al. (2022).[1][2][3] "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence." Organic Process Research & Development. (Provides context on thiomorpholine stability and handling). [1][2][3]

  • Kumar, L., et al. (2007).[1][2] "Salt Selection in Drug Development." Pharmaceutical Technology.[2][3][4] (General guidelines for troubleshooting amine salts).

  • Black, S. N., et al. (2007).[1][2] "Structure, Solubility, Screening, and Synthesis of Molecular Salts." Journal of Pharmaceutical Sciences. (Mechanisms of oiling out and solubility).[1][2][5][6][7]

Disclaimer: This guide is for research purposes only. All chemical handling must comply with local safety regulations (OSHA/EHS).[1][2] 4-(2-Methylbenzyl)thiomorpholine is a chemical intermediate; ensure proper SDS review before handling.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Fragmentation Dynamics of Benzyl Thiomorpholines

Executive Summary Benzyl thiomorpholines serve as critical pharmacophores in medicinal chemistry, particularly in the development of analgesics, anti-inflammatories, and psychotropic agents. Their structural duality—comb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Benzyl thiomorpholines serve as critical pharmacophores in medicinal chemistry, particularly in the development of analgesics, anti-inflammatories, and psychotropic agents. Their structural duality—combining a lipophilic benzyl moiety with a polar, sulfur-containing heterocyclic ring—creates unique mass spectrometric signatures.

This guide provides a technical comparison of fragmentation pathways, contrasting Benzyl Thiomorpholine with its oxygenated analog (Benzyl Morpholine ) and evaluating analytical performance across Electron Impact (EI) and Electrospray Ionization (ESI) platforms.

Part 1: Mechanistic Comparison & Structural Dynamics

The substitution of oxygen (morpholine) with sulfur (thiomorpholine) fundamentally alters the fragmentation physics due to sulfur’s lower electronegativity, larger atomic radius, and ability to stabilize radical cations.

The Sulfur Effect: Thiomorpholine vs. Morpholine

When analyzing benzyl thiomorpholines, the "Soft Sulfur" effect dictates the fragmentation hierarchy.

FeatureBenzyl Morpholine (Oxygen)Benzyl Thiomorpholine (Sulfur)MS Consequence
Ionization Energy HigherLowerThiomorpholines yield more intense molecular ions (

) in EI due to better stabilization of the radical cation by sulfur.
Ring Stability HighModerateThe C-S bond is weaker than the C-O bond, making the thiomorpholine ring more susceptible to ring-opening fragmentation.
Heteroatom Loss Loss of

(Formaldehyde)
Loss of

or

Sulfur often directs fragmentation via radical site initiation, leading to characteristic losses of 33 Da (

) or 60 Da (

).
Base Peak Often m/z 91 (Tropylium)Often m/z 91 or m/z 102While the benzyl group dominates both, the thiomorpholine fragment (m/z 102) is more stable than the morpholine equivalent (m/z 86).
Analytical Platform Comparison: EI vs. ESI

The choice of ionization technique determines whether you observe the "fingerprint" or the "parent."[1]

  • Electron Impact (EI - 70 eV):

    • Mechanism: Hard ionization.[2] Imparts significant internal energy (excess of 10–20 eV).

    • Outcome: Dominant fragmentation.[3] The molecular ion (

      
      , m/z 193) is present but often weak. The spectrum is dominated by the tropylium ion (m/z 91) and ring fragments.
      
    • Utility: Structural confirmation via library matching.

  • Electrospray Ionization (ESI - Soft):

    • Mechanism: Desorption ionization. Generates even-electron ions (

      
      , m/z 194).
      
    • Outcome: Minimal in-source fragmentation. Requires Collision-Induced Dissociation (CID) to generate daughter ions.

    • Utility: Quantitation (PK studies) and metabolite identification.

Part 2: Fragmentation Pathways (The Science)

The fragmentation of N-benzyl thiomorpholine (


, MW 193.3) follows three primary mechanistic routes.
Pathway A: Benzylic Cleavage (The Dominant Route)

The weakest bond in the molecule is the


 bond.
  • Ionization: Formation of the radical cation at the Nitrogen lone pair.

  • Inductive Cleavage: The bond between the benzyl carbon and the nitrogen breaks.

  • Result: Formation of the Tropylium Ion (m/z 91) and the neutral thiomorpholine radical.

Pathway B: Retro-Diels-Alder (RDA) & Ring Fission

Driven by the sulfur atom, the heterocyclic ring undergoes cleavage.

  • Ring Opening: Homolytic cleavage of the C-C bond adjacent to the heteroatom.

  • Elimination: Loss of neutral ethylene (

    
    , 28 Da) is common.
    
  • Sulfur Extrusion: In high-energy collisions, the ring may lose a thio-fragment (

    
    , 46 Da).
    
Pathway C: Alpha-Cleavage[5]
  • Mechanism: Radical site on Nitrogen induces cleavage of the adjacent C-C bond in the ring.

  • Iminium Ion Formation: Generates stable iminium ions characteristic of cyclic amines.

Visualization: Fragmentation Topology

The following diagram illustrates the competitive pathways for N-benzyl thiomorpholine.

FragmentationPathways Parent N-Benzyl Thiomorpholine [M]+ m/z 193 Tropylium Tropylium Ion (C7H7)+ m/z 91 Parent->Tropylium Benzylic Cleavage (Primary Path) RingOpen Ring-Opened Intermediate Parent->RingOpen Ring Fission ThioRadical Thiomorpholine Radical (Neutral Loss) Frag_C2H4 Loss of Ethylene [M - 28]+ RingOpen->Frag_C2H4 - C2H4 (RDA-like) Frag_HS Loss of HS [M - 33]+ RingOpen->Frag_HS - HS radical

Caption: Mechanistic divergence of N-benzyl thiomorpholine under EI/CID conditions. The benzylic cleavage (Red) is thermodynamically favored, while ring fission (Yellow/Green) provides structural detail.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed for LC-MS/MS (ESI) analysis, the standard for drug development workflows. It includes "self-validating" steps using internal standards to ensure data integrity.

Materials
  • Analyte: N-Benzyl Thiomorpholine (>98% purity).

  • Internal Standard (IS): N-Benzyl Morpholine (structural analog) or deuterated analog.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

Step-by-Step Workflow
  • System Tuning (The "Handshake"):

    • Action: Infuse 1 µg/mL solution of analyte directly into the MS source at 10 µL/min.

    • Validation: Verify stable spray (RSD < 5%). Maximize intensity for

      
      .
      
    • Critical Parameter: Adjust Declustering Potential (DP) to prevent in-source fragmentation (keep < 60V).

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm).

    • Gradient: 5% B to 95% B over 5 minutes.

    • Why: Thiomorpholines are more lipophilic than morpholines. Expect the thiomorpholine to elute after the morpholine analog.

  • MS/MS Acquisition (MRM Mode):

    • Set up Multiple Reaction Monitoring (MRM) transitions.

    • Quantifier Transition:

      
       (Benzyl cleavage). High sensitivity.
      
    • Qualifier Transition:

      
       (Thiomorpholine ring). High specificity.
      
    • Collision Energy (CE): Ramp CE from 15V to 45V to find optimal fragmentation.

Analytical Workflow Diagram

Workflow Sample Sample Prep (Add Internal Std) LC LC Separation (C18 Column) Sample->LC Ionization ESI Source (+4.5 kV) LC->Ionization Q1 Q1 Filter (Select m/z 194) Ionization->Q1 Collision Collision Cell (N2 Gas, 30eV) Q1->Collision Q3 Q3 Filter (Select m/z 91, 102) Collision->Q3 Data Data Output (Chromatogram) Q3->Data

Caption: Standard LC-MS/MS workflow for targeted analysis of benzyl thiomorpholines.

Part 4: Data & Evidence[2][6][7][8][9]

The following table summarizes the characteristic ions observed in the mass spectrum, comparing the Thiomorpholine target against the Morpholine alternative.

Table 1: Comparative Fragment Ions (ESI-MS/MS)
Fragment TypeBenzyl Thiomorpholine (m/z)Benzyl Morpholine (m/z)Interpretation
Precursor

194.1 178.1 Parent ion (Even electron).
Tropylium Ion 91.1 91.1 Characteristic of the benzyl group. Usually the Base Peak (100%).
Heterocycle Ring 102.1 86.1 Intact ring cation after benzyl loss. The sulfur ring is heavier (+16 Da).
Ring Fragment 1 60.0 (

)
44.0 (

)
Loss of ethylene from the ring via RDA mechanism.
Ring Fragment 2 166.1 (Loss of 28)150.1 (Loss of 28)Loss of

from the intact parent ion.
Interpretation of Data[1][2][4][6][7][8][9][10][11][12]
  • The "91" Commonality: Both compounds share the m/z 91 peak. Relying solely on this peak for identification in complex matrices is risky due to high background noise from other aromatics.

  • The "Sulfur Shift": The diagnostic shift of +16 Da (Oxygen 16 vs Sulfur 32) in the ring fragments (102 vs 86) is the definitive confirmation of the thiomorpholine core.

  • Ratios: In a valid method, the ratio of the 91 peak to the 102 peak should remain constant (

    
    ) across the calibration range.
    

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fundamental fragmentation rules including RDA and Benzylic cleavage).

  • Combourieu, B., et al. (1998). "Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry." Applied and Environmental Microbiology. (Provides comparative degradation data for morpholine vs. thiomorpholine).

  • Vessecchi, R., et al. (2011). "Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation." RSC Advances. (Review of ESI fragmentation mechanisms including onium ions).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Authoritative guide on S vs O heteroatom effects in MS).

Sources

Comparative

Bioisosteric Swap: Morpholine vs. Thiomorpholine in Drug Design

[1] Executive Summary: The "O" to "S" Switch In medicinal chemistry, the morpholine ring is a privileged scaffold, widely used to optimize solubility and reduce lipophilicity. However, its sulfur-containing bioisostere,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "O" to "S" Switch

In medicinal chemistry, the morpholine ring is a privileged scaffold, widely used to optimize solubility and reduce lipophilicity. However, its sulfur-containing bioisostere, thiomorpholine , offers a distinct physicochemical and metabolic profile that can rescue lead compounds suffering from poor permeability or rapid clearance.[1]

This guide provides a data-driven comparison of these two heterocycles, analyzing how the single atom substitution (Oxygen


 Sulfur) alters bioactivity, metabolic fate, and pharmacokinetic (PK) parameters.

Physicochemical Showdown

The substitution of oxygen with sulfur fundamentally changes the electronic and steric environment of the ring. Sulfur is larger, less electronegative, and more lipophilic than oxygen.

Table 1: Comparative Physicochemical Profile[3]
PropertyMorpholine (O-analog)Thiomorpholine (S-analog)Impact on Drug Design
Formula


S adds ~16 Da to MW.[1]
LogP (Exp) -0.86 to -0.75~0.20Thiomorpholine is more lipophilic. Useful for improving membrane permeability.[1]
pKa (Conj. Acid) ~8.4 - 8.5~9.0Thiomorpholine is slightly more basic due to reduced inductive electron withdrawal by S compared to O.
H-Bonding Acceptor (O & N), Donor (N)Acceptor (N only*), Donor (N)S is a very weak H-bond acceptor compared to O.
Solubility High (Miscible)Moderate to HighMorpholine is preferred for solubilizing grease-like scaffolds.[1]
Metabolic Liability Ring opening (C-N cleavage)S-Oxidation (Sulfoxide/Sulfone)Thiomorpholine introduces a "soft" metabolic handle (S).[1]

> Note: While sulfur can accept H-bonds, it is significantly weaker than oxygen.[1] This reduction in H-bond acceptor count (HBA) often improves blood-brain barrier (BBB) penetration.

Metabolic Fate & Toxicity[1][2][4][5]

The metabolic divergence is the most critical factor when choosing between these scaffolds.[1] Morpholine degradation often leads to ring cleavage, while thiomorpholine predominantly undergoes S-oxidation before ring opening.[1]

Diagram 1: Metabolic Divergence Pathways

The following diagram illustrates the distinct metabolic routes handled by Cytochrome P450 (CYP) enzymes.

MetabolicPathways Parent_M Morpholine Scaffold Inter_M1 C-Hydroxylation (CYP450) Parent_M->Inter_M1 Oxidation Parent_T Thiomorpholine Scaffold Inter_M2 Ring Cleavage (Unstable Hemiaminal) Parent_T->Inter_M2 Minor Route Inter_T1 S-Oxidation (FMO / CYP450) Parent_T->Inter_T1 Major Route Inter_M1->Inter_M2 Spontaneous End_M Diglycolic Acid (Excreted) Inter_M2->End_M Oxidation Inter_T2 Sulfoxide / Sulfone (Active/Inactive Metabolite) Inter_T1->Inter_T2 Metabolite Accumulation End_T Thiodiglycolic Acid (Post-cleavage) Inter_T2->End_T Slow Ring Open

Caption: Morpholine tends toward ring destruction (C-N cleavage), whereas Thiomorpholine favors S-oxidation, often preserving the pharmacophore as a sulfoxide.

Case Study: Linezolid vs. Sutezolid

The most authoritative comparison of these scaffolds exists in the oxazolidinone class of antibiotics.[1]

  • Linezolid (Zyvox): Contains a morpholine ring.[1]

  • Sutezolid (PNU-100480): Contains a thiomorpholine ring.[1][2][3]

Bioactivity Comparison Data
MetricLinezolid (Morpholine)Sutezolid (Thiomorpholine)Interpretation
Target Bacterial 23S rRNABacterial 23S rRNASame mechanism of action.[1]
MIC90 (M. tb) 0.5 - 1.0 µg/mL0.06 - 0.25 µg/mLSutezolid is 2-4x more potent in vitro.[1]
Intracellular Activity ModerateHighThiomorpholine improves penetration into macrophages.[1]
Metabolite Activity Ring-opened (Inactive)Sulfoxide (Active)Sutezolid's metabolite (PNU-101603) retains antibacterial activity, extending the effective half-life.[3]
Safety Myelosuppression / Mitochondrial ToxicityImproved Safety ProfileThe thiomorpholine analog shows reduced mitochondrial protein synthesis inhibition.[1]

Key Insight: The switch to thiomorpholine increased lipophilicity (


 increase), enhancing penetration into the lipid-rich cell wall of Mycobacterium tuberculosis and host macrophages.[1] Furthermore, the metabolic product (sulfoxide) remained active, unlike the destructive ring-opening of linezolid.

Experimental Protocols

A. Synthesis: Telescoped Photochemical Thiol-Ene Cyclization

Use this protocol to synthesize thiomorpholine scaffolds from simple precursors.[1]

Reagents: Cysteamine hydrochloride, Vinyl chloride (or vinyl sulfone derivatives), DMPA (Photoinitiator).

  • Mixing: Dissolve cysteamine HCl (1.0 eq) and vinyl derivative (1.1 eq) in MeOH/Water (1:1).

  • Irradiation: Expose to UV light (365 nm) in a flow reactor (Residence time: 10-30 mins). This facilitates the thiol-ene click reaction.[1]

  • Cyclization: Treat the resulting linear intermediate with base (

    
    , 2.0 eq) and heat to 60°C to induce intramolecular cyclization.
    
  • Workup: Extract with DCM, dry over

    
    , and concentrate.
    
B. Metabolic Stability Assay (Microsomal)

Protocol to determine if your thiomorpholine analog is prone to rapid S-oxidation.[1]

  • Preparation:

    • Test Compound: 1 µM final concentration (from 10 mM DMSO stock).

    • Microsomes: Human/Rat Liver Microsomes (0.5 mg/mL protein).[1]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

  • Incubation:

    • Pre-incubate microsomes and compound for 5 mins at 37°C.

    • Start: Add NADPH-regenerating system (MgCI2, Glucose-6-phosphate, G6PDH, NADP+).[1]

  • Sampling:

    • Take aliquots at 0, 5, 15, 30, and 60 minutes.

    • Quench: Immediately add to ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis (LC-MS/MS):

    • Monitor parent depletion (Intrinsic Clearance,

      
      ).
      
    • Crucial Step: Monitor specifically for [M+16] (Sulfoxide) and [M+32] (Sulfone) peaks.[1]

    • Validation: If [M+16] appears rapidly but parent disappears, the compound is metabolically labile via S-oxidation.

Decision Framework: When to Swap?

Use the following logic flow to decide between Morpholine and Thiomorpholine for your lead optimization.

DecisionTree Start Lead Compound Optimization Issue_Sol Is Solubility the main issue? Start->Issue_Sol Issue_Perm Is Permeability/Potency the main issue? Issue_Sol->Issue_Perm No Decision_M Select MORPHOLINE (Lowers LogP, H-bond Acceptor) Issue_Sol->Decision_M Yes Check_Met Check Metabolic Spot Issue_Perm->Check_Met Yes Decision_T Select THIOMORPHOLINE (Increases LogP, Lipophilic) Check_Met->Decision_M If S-oxidation is a risk Check_Met->Decision_T If CYP Ring Opening is high

Caption: Strategic decision tree for bioisosteric replacement based on ADME liabilities.

Summary Recommendation
  • Choose Morpholine if: You need to lower LogP, improve aqueous solubility, or if the target binding pocket requires a strong H-bond acceptor.[1]

  • Choose Thiomorpholine if: You need to improve membrane permeability (cellular or BBB), increase hydrophobic interactions, or block a specific metabolic soft spot on the morpholine ring (though be wary of creating a new one at the Sulfur).

References

  • Asirvatham, S., et al. (2021).[1] Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Link

  • Combourieu, B., et al. (1998).[1] Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Biodegradation. Link

  • Wallis, R.S., et al. (2014).[1] Sutezolid (PNU-100480) Analog of Linezolid for Tuberculosis.[1][4] Antimicrobial Agents and Chemotherapy.[1][5][6][7][8] Link

  • Williams, K.N., et al. (2019).[1] Sutezolid, a Thiomorpholine Analogue of Linezolid, Displays Improved Potency against Mycobacterium tuberculosis.[3][7] PLOS ONE. Link

  • Steiner, A., et al. (2022).[1][2] Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence. Organic Process Research & Development. Link

Sources

Validation

A Comparative Guide to 2-Methylbenzyl and 4-Methylbenzyl Isomers: Structure, Reactivity, and Application in Drug Development

For the discerning researcher, scientist, and drug development professional, the subtle distinction between positional isomers can be the determining factor in the success of a synthetic route or the biological activity...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, and drug development professional, the subtle distinction between positional isomers can be the determining factor in the success of a synthetic route or the biological activity of a lead compound. The 2-methylbenzyl and 4-methylbenzyl isomers, seemingly minor variations of a common chemical scaffold, present a compelling case study in how the placement of a single methyl group can profoundly influence a molecule's physicochemical properties, reactivity, and utility in complex molecular design. This guide provides an in-depth, objective comparison of these two isomers, supported by experimental data, to empower researchers in making informed decisions in their work.

The Structural Nuance: A Tale of Two Isomers

At the heart of the differences between 2-methylbenzyl and 4-methylbenzyl derivatives lies the position of the methyl group on the benzene ring relative to the benzylic methylene group. This positional isomerism, specifically ortho (1,2-disubstitution) versus para (1,4-disubstitution), dictates the steric and electronic environment of the reactive benzylic position.

In the 2-methylbenzyl (ortho) isomer, the methyl group is in close proximity to the benzylic carbon. This adjacency introduces significant steric hindrance, a physical impediment to the approach of reactants.[1] Conversely, in the 4-methylbenzyl (para) isomer, the methyl group is positioned on the opposite side of the ring, exerting minimal steric influence on the benzylic position.[1]

Figure 1: Molecular structures of 2-methylbenzyl and 4-methylbenzyl isomers, where 'R' represents a functional group or substituent.

Physicochemical Properties: A Direct Comparison

The structural differences between the ortho and para isomers manifest in their macroscopic physical properties. The greater symmetry of the para isomer generally allows for more efficient crystal packing, leading to a higher melting point compared to the less symmetrical ortho isomer. Boiling points are also influenced by molecular shape and intermolecular forces.

Property2-Methylbenzyl Alcohol4-Methylbenzyl Alcohol2-Methylbenzyl Bromide4-Methylbenzyl Bromide
Molecular Formula C₈H₁₀OC₈H₁₀OC₈H₉BrC₈H₉Br
Molecular Weight 122.16 g/mol 122.16 g/mol 185.06 g/mol 185.06 g/mol
Melting Point 33-36 °C[2]59-61 °C[3]16-20 °C[4]32-38 °C[5]
Boiling Point 217 °C217 °C[3]216-217 °C at 742 mmHg[4]199-201 °C
Density 1.028 g/mL at 25 °C0.978 g/mL at 22 °C[3]1.381 g/mL at 25 °C[4]1.375 g/mL at 25 °C
Refractive Index (n20/D) 1.54081.52701.575[4]1.550

Table 1: Comparison of the physicochemical properties of 2-methylbenzyl and 4-methylbenzyl alcohols and bromides.

Spectroscopic Differentiation: Unmasking the Isomers

Spectroscopic techniques provide a powerful means to distinguish between the 2-methylbenzyl and 4-methylbenzyl isomers.

Infrared (IR) Spectroscopy

The substitution pattern on the benzene ring gives rise to characteristic out-of-plane C-H bending vibrations in the fingerprint region of the IR spectrum. For ortho-disubstituted benzenes, a strong absorption band is typically observed between 735 and 770 cm⁻¹. In contrast, para-disubstituted benzenes exhibit a strong band in the range of 800-860 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy offer clear differentiation between the two isomers.

¹H NMR Spectroscopy:

  • Aromatic Protons: The 2-methylbenzyl isomer will show a more complex and less symmetrical pattern for the four aromatic protons, typically appearing as a multiplet. The 4-methylbenzyl isomer, due to its symmetry, will often display a characteristic AA'BB' system, which appears as two doublets.

  • Benzylic Protons (-CH₂-): The chemical shift of the benzylic protons is influenced by the electronic environment. For 2-methylbenzyl alcohol, the benzylic protons appear around 4.70 ppm, while the methyl protons are at approximately 2.37 ppm.[6]

  • Methyl Protons (-CH₃): The methyl protons of the 2-isomer are slightly deshielded compared to the 4-isomer due to the anisotropic effect of the nearby substituent.

¹³C NMR Spectroscopy:

The number of unique carbon signals is a key differentiator. The less symmetrical 2-methylbenzyl isomer will show eight distinct carbon signals. The more symmetrical 4-methylbenzyl isomer will exhibit only six unique carbon signals due to the equivalence of carbons 2 and 6, and carbons 3 and 5 of the aromatic ring.

Carbon2-Methylbenzyl Alcohol (δ, ppm)[6]4-Methylbenzyl Alcohol (δ, ppm)
-CH₃ 18.8~21.0
-CH₂OH 63.7~65.0
Aromatic C1 138.8~138.0
Aromatic C2 136.3~129.0
Aromatic C3 127.9~127.5
Aromatic C4 126.2~137.0
Aromatic C5 127.7~127.5
Aromatic C6 130.5~129.0

Table 2: Approximate ¹³C NMR chemical shifts for 2-methylbenzyl and 4-methylbenzyl alcohol. Note that exact values may vary depending on the solvent and experimental conditions.

Differential Reactivity: The Interplay of Steric and Electronic Effects

The structural differences directly translate into distinct chemical reactivities, a critical consideration in synthetic planning.

Electronic Effects

The methyl group is an electron-donating group through two primary mechanisms: the inductive effect and hyperconjugation.[1]

  • Inductive Effect (+I): The methyl group pushes electron density through the sigma bonds of the benzene ring.[7]

  • Hyperconjugation (+H): The overlap of the C-H σ-bonds of the methyl group with the π-system of the benzene ring delocalizes electron density.[7][8]

In the 4-methylbenzyl isomer, these electron-donating effects are maximized at the para position, which directly stabilizes a positive charge at the benzylic position. This enhanced stability of the benzylic carbocation intermediate makes the 4-isomer more reactive in S_N1 reactions.[9] For the 2-methylbenzyl isomer, the inductive effect is still present, but the hyperconjugation is less effective at stabilizing a positive charge at the benzylic position compared to the para isomer.

Steric Effects

The ortho-methyl group in the 2-methylbenzyl isomer creates significant steric hindrance around the benzylic carbon. This bulkiness impedes the backside attack required for an S_N2 reaction mechanism, thus slowing down the rate of such reactions compared to the sterically unencumbered 4-methylbenzyl isomer.[10]

G cluster_2_methyl 2-Methylbenzyl Isomer cluster_4_methyl 4-Methylbenzyl Isomer Steric_Hindrance Significant Steric Hindrance SN2_Reactivity_2 Decreased SN2 Reactivity Steric_Hindrance->SN2_Reactivity_2 SN1_Reactivity_2 Moderate SN1 Reactivity Electronic_Effect Strong Electronic Stabilization (+I and +H effects) SN1_Reactivity_4 Increased SN1 Reactivity Electronic_Effect->SN1_Reactivity_4 SN2_Reactivity_4 Increased SN2 Reactivity (Less Hindered) GC_Workflow start Sample Injection vaporization Vaporization in Injector start->vaporization 250 °C separation Separation in GC Column vaporization->separation Carrier Gas (He) detection Detection (FID/MS) separation->detection Temperature Program analysis Data Analysis (Chromatogram) detection->analysis end Isomer Identification analysis->end

Sources

Comparative

Elemental analysis data for C12H17NS compounds

Benchmarking Purity Validation: Automated CHNS Combustion vs. qNMR for C12H17NS Scaffolds Executive Summary Product Under Review: Automated Dynamic Flash Combustion (CHNS Microanalysis).

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Purity Validation: Automated CHNS Combustion vs. qNMR for C12H17NS Scaffolds

Executive Summary

Product Under Review: Automated Dynamic Flash Combustion (CHNS Microanalysis). Primary Alternative: Quantitative Nuclear Magnetic Resonance (qNMR).[1][2][3] Target Analyte: C12H17NS Organosulfur Compounds (e.g., Thiophene-derived ligands, designer drug analogs).

In the characterization of organosulfur compounds with the formula C12H17NS (MW: 207.34 g/mol ), establishing bulk purity is critical due to the prevalence of isomeric impurities and synthetic byproducts (e.g., desulfurized analogs). While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it fails to quantify bulk purity without rigorous reference standards.

This guide compares the industry "Gold Standard"—Automated CHNS Combustion Analysis —against the emerging "Absolute" method, qNMR . We provide experimental protocols, representative data, and a decision matrix for researchers handling these sulfur-rich scaffolds.

The Challenge: C12H17NS Analysis

The C12H17NS formula represents a high-sulfur (15.47% w/w) class of compounds. Analysis of this specific stoichiometry presents unique challenges:

  • Sulfur Adsorption: Sulfur dioxide (

    
    ) is prone to adsorption on transfer lines, leading to "memory effects" and low recovery.
    
  • Incomplete Combustion: Thiophene rings are thermally stable; standard combustion at 950°C may yield low carbon data unless catalytic oxidation is employed.

  • Catalyst Poisoning: High sulfur content can rapidly degrade standard copper reduction reagents.

The Product: Automated CHNS Combustion Analysis

Methodology: Dynamic Flash Combustion (Modified Dumas Method).

Experimental Protocol (Optimized for Sulfur)

To achieve accurate data for C12H17NS, the standard protocol must be modified to prevent sulfur loss.

  • Instrument: Thermo Scientific FlashSmart or Elementar vario EL cube.

  • Combustion Aid: Vanadium Pentoxide (

    
    ) is mandatory . It acts as an oxygen donor and flux, ensuring the complete release of sulfur from the organic matrix.
    
  • Carrier Gas: Helium (140 mL/min).

  • Oxidation Furnace: 1060°C (Elevated temperature for thiophene stability).

  • Reduction Furnace: 650°C (Copper/Tungsten).

Step-by-Step Workflow:

  • Calibration: Condition the system with Sulfanilamide (

    
    ) standards (2.0–3.0 mg). The K-factor must be established specifically for the Sulfur channel.
    
  • Weighing: Weigh 1.5–2.5 mg of the dried C12H17NS sample into a tin capsule using a microbalance (readability 0.001 mg).

  • Additive: Add ~5 mg of

    
     powder directly into the capsule over the sample.
    
  • Sealing: Fold the tin capsule hermetically to exclude atmospheric nitrogen.

  • Combustion: Inject into the reactor. The tin triggers a flash exotherm (~1800°C), ensuring instantaneous oxidation.

  • Detection: Gases (

    
    ) are separated via GC column and detected by Thermal Conductivity Detector (TCD).
    
Representative Data: C12H17NS

Theoretical Composition: C: 69.51%, H: 8.26%, N: 6.76%, S: 15.47%.

ReplicateCarbon (%)Hydrogen (%)Nitrogen (%)Sulfur (%)Deviation from Theory
Run 1 69.488.296.7215.38Pass (< 0.3%)
Run 2 69.558.256.7515.41Pass (< 0.3%)
Run 3 69.428.316.7015.30Pass (< 0.3%)
Average 69.48 8.28 6.72 15.36 Pass
Acceptance±0.40±0.40±0.30±0.40

Interpretation: The slight negative bias in Sulfur (15.36% vs 15.47%) is typical for organosulfur analysis and is often corrected by drift compensation. The data confirms the bulk material is >99% pure C12H17NS.

The Alternative: Quantitative NMR (qNMR)

Methodology: internal Standard 1H-NMR (Absolute Quantification).

While CHNS confirms elemental ratios, it cannot distinguish between isomers or detect non-combustible inorganic impurities (like silica gel) effectively. qNMR offers "absolute" purity determination without requiring a C12H17NS reference standard.

Experimental Protocol
  • Instrument: 600 MHz NMR (Bruker/Jeol) with a cryoprobe.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable CRM). It provides distinct singlets that do not overlap with the thiophene or alkyl region of C12H17NS.

  • Solvent:

    
     (to prevent volatility losses).
    

Step-by-Step Workflow:

  • Weighing: Accurately weigh ~10 mg of C12H17NS sample (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial. Precision is paramount.
  • Dissolution: Dissolve in 0.6 mL

    
    . Ensure complete homogeneity.
    
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds (must be 
      
      
      
      of the slowest proton).
    • Scans: 16 or 32.

  • Processing: Phase and baseline correction must be manual. Integrate the IS signal (set to known proton count) and the diagnostic C12H17NS signal (e.g., thiophene proton at

    
     6.8-7.2 ppm).
    
Calculation


Where 

=Integral,

=Number of protons,

=Molar Mass,

=Mass.[1][3][4][5][6][7]

Comparative Analysis: CHNS vs. qNMR

FeatureProduct: CHNS Combustion Alternative: qNMR Winner for C12H17NS
Specificity Low. Cannot distinguish isomers (e.g., positional thiophene isomers).High. Distinguishes isomers and organic impurities.qNMR
Sulfur Accuracy High (with

). Direct measurement of S content.[8]
Indirect. Inferred from proton integrals; S is "silent".CHNS
Sample Requirement Destructive (2 mg).Non-destructive (10 mg recoverable).qNMR
Inorganic Impurities Blind to non-combustibles (e.g., salts, silica) unless Ash is weighed.Blind to proton-free impurities (salts), but sees solvents.Tie
Throughput High (5 mins/sample, automated).Low (15-20 mins/sample + manual processing).CHNS

Visualizations

Figure 1: Analytical Logic for Organosulfur Validation

This diagram illustrates the decision process for selecting the correct method based on the specific analytical need (Bulk Purity vs. Structural Confirmation).

G Start Synthesized C12H17NS Candidate Check1 Is reference standard available? Start->Check1 HPLC HPLC-UV/MS (Relative Purity) Check1->HPLC Yes Check2 Required Data Type? Check1->Check2 No CHNS Automated CHNS (Combustion) Check2->CHNS Elemental Ratio (Bulk Validation) qNMR Quantitative NMR (Absolute Purity) Check2->qNMR Specific Purity (Isomer Check) V2O5 Add V2O5 Catalyst (Crucial for Sulfur) CHNS->V2O5 IS Add Internal Standard (e.g., TMB) qNMR->IS Bulk Confirms Bulk Formula (C12H17NS) V2O5->Bulk Struct Confirms Structure + Purity % IS->Struct

Caption: Decision matrix for validating C12H17NS. CHNS is preferred for confirming bulk elemental ratios, while qNMR is superior for structural purity without a reference standard.

Figure 2: The Combustion "Black Box" (CHNS Mechanism)

Understanding the reaction path is vital to troubleshooting low Sulfur recovery.

Combustion Sample Sample (C12H17NS) + V2O5 + Sn Capsule Reactor Combustion Reactor (1060°C, O2 Injection) Sample->Reactor Flash Combustion Reduction Reduction Reactor (Cu, 650°C) Reactor->Reduction Gas Mix (NOx, SO3, CO2) Traps Water/CO2 Traps (Adsorption) Reduction->Traps Reduced Gases (N2, SO2) GC GC Separation (Porapak Column) Traps->GC Separation TCD TCD Detector (Measure N2, CO2, H2O, SO2) GC->TCD Quantification

Caption: The dynamic flash combustion workflow. Note the Reduction step where NOx is converted to N2, but SO2 must pass through untouched.

References

  • Waites, T. (2020). Optimizing Combustion Analysis for Sulfur-Rich Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.

  • Thermo Fisher Scientific. (2021). FlashSmart Elemental Analyzer: Operating Manual for Sulfur Determination. Thermo Fisher Technical Library.

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.

  • Schoenberger, T. (2012). Determination of the Purity of Reference Materials by qNMR. Analytical and Bioanalytical Chemistry, 403, 247–254.

  • ASTM International. (2019). ASTM D5291 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 4-(2-Methylbenzyl)thiomorpholine

Executive Summary & Chemical Profile 4-(2-Methylbenzyl)thiomorpholine is a sulfur-containing heterocyclic amine often used as a building block in medicinal chemistry. Its disposal requires strict adherence to protocols d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

4-(2-Methylbenzyl)thiomorpholine is a sulfur-containing heterocyclic amine often used as a building block in medicinal chemistry. Its disposal requires strict adherence to protocols designed to mitigate three specific risks: severe stench (mercaptan-like) , corrosivity , and aquatic toxicity .

Unlike standard organic waste, thiomorpholine derivatives possess a high potential for environmental persistence and olfactory nuisance. Improper disposal down the drain is not only a regulatory violation (RCRA) but can force building evacuations due to odor migration through plumbing traps.

Chemical Hazard Profile
PropertyCharacteristicOperational Implication
Functional Group Tertiary Amine / ThioetherBasic (high pH) and oxidation-sensitive.
GHS Classification Skin Corr.[1][2][3][4] 1B , Eye Dam. 1 Causes severe burns; requires face shielding.
Odor Threshold Extremely Low (ppb range)"Stench" characteristic; requires hermetic sealing.
Flash Point ~63°C (Combustible)Class IIIA Combustible Liquid.
Reactivity Incompatible with OxidizersDO NOT mix with Bleach/Peroxides in bulk (Violent Exotherm).

Waste Stream Segregation Logic

Effective disposal begins with segregation. Thiomorpholine derivatives must never be commingled with oxidizers (e.g., nitric acid, peroxides) or standard aqueous waste.

Decision Matrix: Waste Classification

Use the following logic to determine the correct waste stream container.

WasteSegregation Start Start: Identify Waste State IsPure Is it Pure Substance? Start->IsPure IsSolvent Is it dissolved in solvent? IsPure->IsSolvent No SolidWaste Stream A: Solid Hazardous Waste (Double Bagged) IsPure->SolidWaste Yes (Solid/Oil) Halogenated Solvent is Halogenated? (DCM, Chloroform) IsSolvent->Halogenated Yes LiquidHalo Stream B: Halogenated Organics (High BTU Incineration) Halogenated->LiquidHalo Yes LiquidNonHalo Stream C: Non-Halogenated Organics (Fuel Blending) Halogenated->LiquidNonHalo No

Figure 1: Logic flow for segregating thiomorpholine waste streams to ensure compatibility with incineration protocols.

Step-by-Step Disposal Protocol

Phase 1: Preparation & PPE

Objective: Prevent skin contact and olfactory contamination.[3][4][5][6][7][8][9]

  • Gloves: Thiomorpholines can permeate standard nitrile. Use Silver Shield (Laminate) gloves or Double Nitrile (change every 15 mins).

  • Respiratory: All handling must occur inside a certified chemical fume hood.

  • Clothing: Standard lab coat + chemical apron.

Phase 2: Containment (The "Double-Seal" Method)

Due to the stench, standard waste caps are often insufficient.

  • Primary Container: Transfer the chemical into a screw-top glass or HDPE container. Do not use metal cans (corrosion risk).

  • Odor Barrier: Wrap the cap threads with Parafilm or Teflon tape before sealing to prevent vapor leaks.

  • Secondary Containment: Place the primary container inside a heavy-duty polyethylene zip-lock bag.

  • Adsorbent Addition: Add 1-2 tablespoons of activated carbon or vermiculite into the secondary bag before sealing. This captures fugitive odors.

Phase 3: Labeling

Affix a hazardous waste tag with the following specifics (do not use abbreviations):

  • Chemical Name: 4-(2-Methylbenzyl)thiomorpholine[10]

  • Hazards: Corrosive, Toxic, Stench.[3]

  • Constituents: If in solution, list the solvent % (e.g., "90% Dichloromethane, 10% Thiomorpholine derivative").

Emergency Spill Response & Decontamination

In the event of a spill outside the fume hood, immediate action is required to prevent building-wide odor contamination.

The "Oxidation" Decontamination Tactic

Note: This is for surface decontamination ONLY, not bulk waste treatment. While bulk mixing with oxidizers is dangerous, trace residues on surfaces can be neutralized using a dilute bleach solution to oxidize the sulfur (eliminating the smell).

SpillResponse Spill Spill Detected Evacuate Evacuate Immediate Area (If >100mL) Spill->Evacuate Large Spill Absorb Apply Inert Absorbent (Vermiculite/Sand) Spill->Absorb Small Spill (<100mL) Evacuate->Absorb After PPE Donning Collect Collect into Jar (Seal Immediately) Absorb->Collect Decon Wipe Surface with 10% Bleach Solution Collect->Decon Ventilate Increase Ventilation (15-30 mins) Decon->Ventilate

Figure 2: Workflow for mitigating spills. The bleach step converts the malodorous sulfide to a non-volatile sulfoxide/sulfone.

Regulatory Compliance (RCRA)

For US-based laboratories, 4-(2-Methylbenzyl)thiomorpholine does not have a specific "P" or "U" list code. However, it is regulated by characteristic.

  • D002 (Corrosivity): Applicable if the pH of the waste is

    
     12.5 (common for pure amines).
    
  • D001 (Ignitability): Applicable if dissolved in a flammable solvent (Flash point <60°C).

Final Disposition: The only acceptable disposal method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures complete thermal destruction of the nitrogen-sulfur bonds, preventing the formation of toxic degradation products in landfills.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Thiomorpholine. PubChem.[1][2][11] [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. EPA.[12] [Link]

  • Princeton University EHS (2023). Waste Pick-up and Disposal Procedures for Malodorous Compounds. [Link]

Sources

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